Product packaging for Ethyl 6-amino-3-bromopicolinate(Cat. No.:CAS No. 1214332-35-0)

Ethyl 6-amino-3-bromopicolinate

Cat. No.: B578710
CAS No.: 1214332-35-0
M. Wt: 245.076
InChI Key: WCFSXWLYTRSYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 6-amino-3-bromopicolinate is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its primary research value has been demonstrated in the development of novel diaminotriazole-based inhibitors targeting the Janus Kinase 2 (JAK2) pseudokinase domain (JH2) . Optimizing compounds that selectively bind to the JAK2 JH2 domain over the kinase domain (JH1) is a promising therapeutic strategy for myeloproliferative neoplasms, such as those driven by the JAK2 V617F mutation . Researchers have utilized this picolinate derivative as a key building block to synthesize potent, selective, and cell-permeable lead compounds. These optimized molecules have been shown to inhibit STAT5 phosphorylation in cell-based assays, effectively modulating JAK2 signaling pathways for both wild-type and V617F mutant variants .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrN2O2 B578710 Ethyl 6-amino-3-bromopicolinate CAS No. 1214332-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-amino-3-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFSXWLYTRSYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716635
Record name Ethyl 6-amino-3-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214332-35-0
Record name Ethyl 6-amino-3-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 6-amino-3-bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Ethyl 6-amino-3-bromopicolinate, a valuable building block in pharmaceutical research and development. The described methodology is based on established chemical principles and offers a step-by-step approach from a commercially available starting material. This document includes detailed experimental protocols, quantitative data organized for clarity, and visual representations of the synthetic route and workflow to aid in laboratory implementation.

Introduction

This compound, with the CAS number 1214332-35-0, is a substituted pyridine derivative of interest in medicinal chemistry due to its utility as a scaffold for the synthesis of more complex molecules.[1] Its structure incorporates a bromo substituent, an amino group, and an ethyl ester on the picolinate core, providing multiple points for further chemical modification. This guide outlines a four-step synthesis beginning with 2-amino-5-bromopyridine. The pathway involves protection of the amino group, directed ortho-metalation to introduce the carboxylic acid functionality, deprotection, and final esterification.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a four-step sequence starting from 2-amino-5-bromopyridine. The overall transformation is depicted below.

Overall Synthesis Pathway start 2-amino-5-bromopyridine step1 N-Boc Protection start->step1 Boc₂O, Base intermediate1 tert-butyl (5-bromopyridin-2-yl)carbamate step1->intermediate1 step2 Directed ortho-Metalation & Carboxylation intermediate1->step2 1. s-BuLi, TMEDA 2. CO₂ intermediate2 6-((tert-butoxycarbonyl)amino) -3-bromopicolinic acid step2->intermediate2 step3 N-Boc Deprotection intermediate2->step3 TFA or HCl intermediate3 6-amino-3-bromopicolinic acid step3->intermediate3 step4 Fischer Esterification intermediate3->step4 Ethanol, H₂SO₄ product This compound step4->product

Caption: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for easy reference and comparison.

Step 1: N-Boc Protection of 2-amino-5-bromopyridine

The initial step involves the protection of the amino group of 2-amino-5-bromopyridine using di-tert-butyl dicarbonate (Boc₂O) to prevent unwanted side reactions in the subsequent metalation step.

Experimental Protocol:

To a solution of 2-amino-5-bromopyridine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added a base, typically triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[2] Di-tert-butyl dicarbonate (1.1-1.5 eq.) is then added portion-wise at room temperature. The reaction mixture is stirred for 2-8 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterValueReference
Starting Material 2-amino-5-bromopyridineGeneral
Reagents Di-tert-butyl dicarbonate, Triethylamine[3]
Solvent Tetrahydrofuran or Dichloromethane[3]
Reaction Time 2-8 hours[2]
Temperature Room TemperatureGeneral
Typical Yield 60-90%[2]
Purification Column ChromatographyGeneral
Step 2: Directed ortho-Metalation and Carboxylation

This crucial step introduces the carboxylic acid group at the 6-position of the pyridine ring. The Boc-protected amino group acts as a directed metalation group (DMG), facilitating the regioselective deprotonation at the adjacent ortho-position by a strong organolithium base.[4][5] The resulting aryllithium species is then quenched with carbon dioxide to form the carboxylate.

Experimental Protocol:

A solution of tert-butyl (5-bromopyridin-2-yl)carbamate (1.0 eq.) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). sec-Butyllithium (s-BuLi) (2.2 eq.) is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours. Gaseous carbon dioxide is then bubbled through the solution for 1 hour, or the reaction mixture is poured over crushed dry ice. The reaction is allowed to warm to room temperature and then quenched with water. The aqueous layer is acidified with a dilute acid (e.g., 1 M HCl) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude carboxylic acid.

ParameterValueReference
Starting Material tert-butyl (5-bromopyridin-2-yl)carbamateGeneral
Reagents sec-Butyllithium, TMEDA, Carbon Dioxide[6]
Solvent Anhydrous Tetrahydrofuran[7]
Reaction Time 2-3 hoursGeneral
Temperature -78 °C[6]
Typical Yield Moderate to GoodGeneral
Purification Acid-base extractionGeneral
Step 3: N-Boc Deprotection

The Boc protecting group is removed under acidic conditions to yield 6-amino-3-bromopicolinic acid.

Experimental Protocol:

The crude 6-((tert-butoxycarbonyl)amino)-3-bromopicolinic acid is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane (e.g., 4 M HCl in dioxane), is added.[3][8] The mixture is stirred at room temperature for 1-4 hours until TLC indicates complete deprotection. The solvent and excess acid are removed under reduced pressure to yield the crude 6-amino-3-bromopicolinic acid, which can be used in the next step without further purification or purified by recrystallization.

ParameterValueReference
Starting Material 6-((tert-butoxycarbonyl)amino)-3-bromopicolinic acidGeneral
Reagents Trifluoroacetic acid or HCl in Dioxane[3][8]
Solvent Dichloromethane or 1,4-Dioxane[3]
Reaction Time 1-4 hoursGeneral
Temperature Room Temperature[1]
Typical Yield HighGeneral
Purification Evaporation or RecrystallizationGeneral
Step 4: Fischer Esterification

The final step is the esterification of the carboxylic acid with ethanol to produce the target molecule, this compound. The Fischer esterification is an acid-catalyzed equilibrium reaction.[9]

Experimental Protocol:

6-amino-3-bromopicolinic acid (1.0 eq.) is suspended in an excess of absolute ethanol, which serves as both the reactant and the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, is added.[9] The mixture is heated to reflux for several hours (4-24 hours) and the reaction is monitored by TLC. To drive the equilibrium towards the product, a large excess of ethanol is used.[10] Upon completion, the reaction mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization.

ParameterValueReference
Starting Material 6-amino-3-bromopicolinic acidGeneral
Reagents Absolute Ethanol, Sulfuric Acid (catalytic)[9]
Solvent Absolute Ethanol[9]
Reaction Time 4-24 hoursGeneral
Temperature Reflux[9]
Typical Yield Moderate to High[10]
Purification Column Chromatography or RecrystallizationGeneral

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformations and intermediates.

Synthesis Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: C-H Functionalization cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Esterification cluster_product Final Product start_mat 2-amino-5-bromopyridine process1 Protect Amino Group (Boc₂O, Base) start_mat->process1 intermediate1 Boc-protected Intermediate process1->intermediate1 process2 ortho-Metalation & Carboxylation (s-BuLi, CO₂) intermediate1->process2 intermediate2 Carboxylic Acid Intermediate process2->intermediate2 process3 Remove Boc Group (Acidic Conditions) intermediate2->process3 intermediate3 6-amino-3-bromopicolinic acid process3->intermediate3 process4 Form Ethyl Ester (Ethanol, Acid Catalyst) intermediate3->process4 final_product This compound process4->final_product

References

An In-depth Technical Guide to Ethyl 6-amino-3-bromopicolinate: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-amino-3-bromopicolinate (CAS Number: 1214332-35-0) has emerged as a critical chemical intermediate in the rapidly advancing field of targeted protein degradation (TPD). Specifically, its utility as a "Protein Degrader Building Block" underscores its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound, with a focus on its integration into PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 1214332-35-0[1]
Molecular Formula C₈H₉BrN₂O₂[1]
Molecular Weight 245.1 g/mol [1]
Purity ≥98%[1]
Appearance Off-white to light yellow solid
Storage Temperature Room temperature[1]

Synthesis of this compound

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product 2_aminopyridine 2-Aminopyridine bromination Bromination 2_aminopyridine->bromination 1. Br₂ esterification Esterification bromination->esterification 2. EtOH, H⁺ nitration Nitration esterification->nitration 3. HNO₃, H₂SO₄ reduction Reduction nitration->reduction 4. Fe, HCl final_product This compound reduction->final_product

Caption: A plausible synthetic pathway for this compound.

Disclaimer: This proposed synthesis is illustrative. Researchers should consult specialized synthetic chemistry literature and patents for detailed and validated experimental protocols.

Application in PROTAC Synthesis and Mechanism of Action

The primary application of this compound is in the construction of PROTACs. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a versatile scaffold for the linker and E3 ligase ligand portion of the PROTAC.

The general workflow for synthesizing a PROTAC using this building block involves the following key steps:

G start This compound linker_attachment Linker Attachment start->linker_attachment 1. Reaction with a bifunctional linker warhead_coupling Warhead Coupling linker_attachment->warhead_coupling 2. Coupling to the target protein ligand (warhead) final_protac Final PROTAC Molecule warhead_coupling->final_protac G cluster_protac PROTAC Action PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

References

"Ethyl 6-amino-3-bromopicolinate molecular weight and formula"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethyl 6-amino-3-bromopicolinate, a chemical compound relevant in the field of medicinal chemistry and drug discovery, particularly as a building block for more complex molecules.[1]

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its key identifiers and properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₉BrN₂O₂[1][2]
Molecular Weight 245.07 g/mol [2][3]
CAS Number 1214332-35-0[1][2]
Appearance Not specified, likely a solid
Purity ≥98%[1]
Storage Conditions Room temperature or -20°C[1][2]

Hypothetical Synthesis Workflow

The synthesis of substituted bromopyridines often involves the direct bromination of an aminopyridine precursor. The following diagram illustrates a generalized workflow for the synthesis of a bromo-aminopyridine derivative, which could be adapted for this compound.

A 1. Starting Material (e.g., 2-Aminopyridine derivative) B 2. Dissolution Dissolve in a suitable organic solvent. A->B C 3. Cooling Cool the solution (e.g., 0°C). B->C D 4. Bromination Add liquid bromine dropwise. C->D E 5. Reaction Allow to react at a controlled temperature. D->E F 6. Neutralization Adjust pH to neutral with a base (e.g., NaOH solution). E->F G 7. Extraction Extract the product with an organic solvent. F->G H 8. Purification Concentrate under vacuum and purify (e.g., chromatography). G->H I Final Product (e.g., 2-Amino-3-bromopyridine derivative) H->I

Caption: Generalized workflow for the synthesis of a bromo-aminopyridine derivative.

General Experimental Protocol for Bromination of Aminopyridines

The following is a generalized experimental protocol for the bromination of an aminopyridine derivative, based on methodologies for similar compounds.[4] This should be adapted and optimized for the specific synthesis of this compound.

1. Dissolution and Cooling:

  • Dissolve the starting aminopyridine compound in a suitable organic solvent (e.g., acetic acid) in a reaction vessel.

  • Stir the solution and cool it to a low temperature, for instance, 0°C, using an ice bath.

2. Bromination:

  • Slowly add a stoichiometric amount of liquid bromine to the cooled solution dropwise. The addition is often done in portions to control the reaction rate and temperature.

  • After the initial addition, the reaction mixture may be allowed to warm to a specific temperature (e.g., 10-20°C) and stirred for a defined period.[4]

3. Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again.

4. Neutralization and Extraction:

  • Carefully neutralize the reaction mixture by adding a base, such as a sodium hydroxide solution, until the pH is neutral.

  • Transfer the mixture to a separatory funnel and perform an extraction with a suitable organic solvent (e.g., ethyl acetate). This step should be repeated multiple times to ensure complete extraction of the product.

5. Isolation and Purification:

  • Combine the organic layers and dry them over an anhydrous salt (e.g., sodium sulfate).

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product using techniques such as column chromatography or recrystallization to yield the final, high-purity compound.

Applications in Drug Development

Compounds like this compound are valuable in drug development as they serve as versatile building blocks. The presence of multiple functional groups (amino, bromo, and ester) allows for a variety of chemical modifications, making them key intermediates in the synthesis of targeted therapies, including protein degraders.[1] The pyridine core is a common scaffold in many biologically active molecules.

References

An In-depth Technical Guide to Ethyl 6-amino-3-bromopicolinate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 6-amino-3-bromopicolinate, a key building block in modern medicinal chemistry, particularly in the development of targeted protein degraders. This document outlines its characteristics, provides detailed experimental protocols for its synthesis and purification, and discusses its application in the design of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a substituted pyridine derivative that serves as a versatile bifunctional linker precursor. Its structure incorporates a nucleophilic amino group and a bromine atom, which is amenable to various cross-coupling reactions, making it a valuable component in the synthesis of complex molecules.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 1214332-35-0[1][2]
Molecular Formula C₈H₉BrN₂O₂[1][2]
Molecular Weight 245.07 g/mol [2]
Appearance Off-white to light yellow solid (Predicted)
Purity ≥98% (Commercially available)[1]
Storage Temperature Room temperature or -20°C[1][2]

Spectroscopic and Analytical Data (Predicted)

While specific experimental spectra for this compound are not widely published, the following tables summarize the expected spectroscopic data based on the analysis of its structural features and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85d, J ≈ 8.5 Hz1HH-4 (Pyridine)
~6.50d, J ≈ 8.5 Hz1HH-5 (Pyridine)
~4.80br s2H-NH₂
4.40q, J = 7.1 Hz2H-OCH₂CH₃
1.40t, J = 7.1 Hz3H-OCH₂CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165.0C=O (Ester)
~158.0C-6 (Pyridine)
~148.0C-2 (Pyridine)
~140.0C-4 (Pyridine)
~112.0C-5 (Pyridine)
~108.0C-3 (Pyridine)
~62.0-OCH₂CH₃
~14.5-OCH₂CH₃

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Vibration
3450-3300N-H Stretch (Amino)
3100-3000C-H Stretch (Aromatic)
2980-2850C-H Stretch (Aliphatic)
1720-1700C=O Stretch (Ester)
1620-1580C=C Stretch (Aromatic)
1250-1200C-O Stretch (Ester)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zFragment Ion
244/246[M]⁺ (Molecular ion)
215/217[M - C₂H₅]⁺
199/201[M - OC₂H₅]⁺
171/173[M - COOC₂H₅]⁺

Experimental Protocols

The following are proposed, detailed methodologies for the synthesis and purification of this compound based on established chemical principles for similar compounds.

3.1. Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 6-aminopicolinic acid: bromination followed by esterification.

G A 6-Aminopicolinic Acid B Bromination (NBS, H₂SO₄) A->B C 6-Amino-3-bromopicolinic Acid B->C D Esterification (Ethanol, H₂SO₄ cat.) C->D E This compound D->E

Caption: Proposed two-step synthesis of this compound.

Step 1: Bromination of 6-Aminopicolinic Acid

  • To a stirred solution of 6-aminopicolinic acid (1 equivalent) in concentrated sulfuric acid, cool the mixture to 0°C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate, 6-amino-3-bromopicolinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Fischer Esterification

  • Suspend the crude 6-amino-3-bromopicolinic acid (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

3.2. Purification Protocol

Purification of the crude product can be achieved using column chromatography.

  • Column Preparation: Pack a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To mitigate tailing, which is common for aminopyridines, a small amount of triethylamine (0.5-1%) can be added to the eluent.[3]

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Applications in Drug Development: A PROTAC Building Block

This compound is classified as a "Protein Degrader Building Block," indicating its primary utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting an E3 ubiquitin ligase.[4][]

The structure of this compound is ideal for its role as a linker precursor in PROTAC synthesis. The amino group provides a point of attachment for a linker, while the bromo-substituted pyridine ring can be functionalized, for example, via Suzuki or Sonogashira coupling, to connect to a ligand for the POI.

G cluster_0 PROTAC Synthesis Workflow A This compound B Linker Attachment (e.g., Acylation of NH₂) A->B C Functionalized Linker Intermediate B->C D Cross-Coupling (e.g., Suzuki reaction at Br) C->D F Complete PROTAC Molecule D->F E POI Ligand E->D

Caption: Workflow for incorporating this compound into a PROTAC.

Role in Ternary Complex Formation:

The linker, derived from molecules like this compound, is a critical component of a PROTAC. Its length, rigidity, and chemical nature dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.[4][6]

G cluster_0 Ternary Complex Formation POI {Protein of Interest (POI) |  Binding Site} PROTAC POI Ligand Linker (from this compound) E3 Ligase Ligand POI:f0->PROTAC:f0 E3 {E3 Ubiquitin Ligase |  Binding Site} PROTAC:f2->E3:f0

Caption: Role of the linker in forming the ternary complex for targeted protein degradation.

Safety and Handling

This compound should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Detailed safety information can be found in the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate its synthesis, characterization, and effective utilization in the design and development of novel therapeutics.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 6-amino-3-bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the common starting materials and a plausible synthetic pathway for Ethyl 6-amino-3-bromopicolinate, a key building block in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, with experimental protocols and quantitative data summarized for clarity.

Overview of the Synthetic Strategy

The most direct and logical synthetic route to this compound commences with the commercially available starting material, 6-aminopicolinic acid. The synthesis involves two primary transformations:

  • Esterification: The carboxylic acid functional group of 6-aminopicolinic acid is converted to its corresponding ethyl ester, yielding ethyl 6-aminopicolinate.

  • Bromination: The pyridine ring of ethyl 6-aminopicolinate is then regioselectively brominated at the 3-position to afford the final product.

An alternative, though potentially more complex, route could involve the initial bromination of a suitable picolinic acid derivative, followed by amination. This guide will focus on the first, more direct approach.

Detailed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 6-aminopicolinic acid to this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination A 6-Aminopicolinic Acid B Ethyl 6-aminopicolinate A->B Ethanol, H₂SO₄ (cat.) Reflux C This compound B->C Brominating Agent (e.g., NBS or Br₂) Solvent

Caption: Synthetic workflow for this compound.

Starting Materials and Intermediates

A summary of the key compounds in the synthetic pathway is provided in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Role
6-Aminopicolinic acidC₆H₆N₂O₂138.1223628-31-1Starting Material
Ethyl 6-aminopicolinateC₈H₁₀N₂O₂166.1869142-64-9Intermediate
This compound C₈H₉BrN₂O₂ 245.07 1214332-35-0 Final Product

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. It is important to note that the bromination protocol is adapted from the synthesis of a closely related compound due to the lack of a specific published procedure for the target molecule.

4.1. Step 1: Synthesis of Ethyl 6-aminopicolinate (Esterification)

This protocol is based on the well-established Fischer esterification of picolinic acid derivatives.

  • Reaction Scheme:

  • Materials and Reagents:

    • 6-Aminopicolinic acid

    • Anhydrous ethanol

    • Concentrated sulfuric acid

    • Sodium carbonate (for neutralization)

    • Dichloromethane (for extraction)

    • Magnesium sulfate (for drying)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 6-aminopicolinic acid in anhydrous ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Pour the residue into cold water and neutralize with a saturated solution of sodium carbonate until the pH is basic.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 6-aminopicolinate.

  • Quantitative Data:

ParameterValueReference
Typical Yield~85%Analogous esterification of picolinic acid

4.2. Step 2: Synthesis of this compound (Bromination)

This protocol is adapted from the bromination of methyl 6-aminopicolinate. The regioselectivity of the bromination (3-position vs. 5-position) can be influenced by reaction conditions and may require optimization.

  • Reaction Scheme:

  • Materials and Reagents:

    • Ethyl 6-aminopicolinate

    • N-Bromosuccinimide (NBS) or Bromine (Br₂)

    • Chloroform or other suitable aprotic solvent

    • Saturated sodium thiosulfate solution (for quenching)

  • Procedure:

    • Dissolve Ethyl 6-aminopicolinate in a suitable solvent such as chloroform in a round-bottom flask protected from light.

    • Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in chloroform) to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours), monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a saturated sodium thiosulfate solution (to quench any remaining bromine) and water.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to isolate this compound.

  • Quantitative Data (for a related bromination):

ParameterValueNote
Reported Yield22%For the synthesis of methyl 5-bromo-6-aminopyridine-2-carboxylate. Yield for the 3-bromo isomer may vary.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and dependencies in the synthesis of this compound.

G cluster_start Starting Material cluster_process Synthetic Steps cluster_product Final Product Start 6-Aminopicolinic Acid Esterification Esterification Start->Esterification Bromination Bromination Esterification->Bromination Product This compound Bromination->Product

An In-Depth Technical Guide to Ethyl 6-amino-3-bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-amino-3-bromopicolinate is a halogenated pyridine derivative that has garnered interest within the drug discovery sector, particularly as a structural component in the development of novel therapeutic agents. Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, offering a foundational resource for researchers engaged in the synthesis and application of this compound. While detailed experimental protocols and specific biological applications are not extensively documented in publicly accessible literature, this guide collates the available data to support its use in further research and development.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with an amino group at the 6-position, a bromine atom at the 3-position, and an ethyl carboxylate group at the 2-position.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data.[1][2][3]

PropertyValueSource
Molecular Formula C8H9BrN2O2[1]
Molecular Weight 245.1 g/mol [1]
CAS Number 1214332-35-0[1]
Purity ≥98%[1]
Appearance Not specified in available literature-
Melting Point Not specified in available literature-
Boiling Point Not specified in available literature-
Solubility Not specified in available literature-
Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. Characterization of this compound would be a prerequisite for its use in any synthetic or biological application.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. However, the synthesis of related aminopicolinate derivatives often involves multi-step processes that may include:

  • Halogenation of a pyridine precursor.

  • Nitration followed by reduction to introduce the amino group.

  • Esterification of a picolinic acid precursor.

Researchers planning to synthesize this compound would need to develop a synthetic route based on established methods for pyridine chemistry.

Biological Activity and Applications

This compound is categorized as a "Protein Degrader Building Block".[1] This strongly suggests its application as a synthetic intermediate in the creation of PROTACs.

Role in PROTACs

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The structure of this compound, with its reactive amino and bromo functionalities, makes it a versatile scaffold for the attachment of linkers and E3 ligase ligands in PROTAC synthesis.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Mechanism of Action This compound This compound PROTAC PROTAC This compound->PROTAC Core Scaffold Linker Linker Linker->PROTAC E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->PROTAC POI Ligand POI Ligand POI Ligand->PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein (POI) Target Protein (POI) Target Protein (POI)->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

Figure 2: Conceptual workflow of PROTAC synthesis and action.

Signaling Pathways and Experimental Workflows

As of the current literature review, there are no specific signaling pathways or detailed experimental workflows published that directly involve this compound. The development of a PROTAC incorporating this building block would necessitate a series of experiments to validate its efficacy and mechanism of action. A generalized experimental workflow for such a study is outlined below.

Experimental_Workflow A Synthesis of PROTAC using this compound B In vitro Binding Assays (e.g., SPR, ITC) to POI and E3 Ligase A->B C Cell-based Assays: Western Blot for POI Degradation B->C D Ternary Complex Formation Assays (e.g., FRET, Co-IP) C->D E Ubiquitination Assays C->E F Downstream Signaling Pathway Analysis (e.g., RNA-seq, Proteomics) C->F G In vivo Efficacy and PK/PD Studies F->G

Figure 3: Generalized experimental workflow for a PROTAC.

Conclusion

This compound is a promising chemical entity for the synthesis of targeted protein degraders. Its bifunctional nature provides a convenient handle for the attachment of linkers and other molecular components. While there is a clear indication of its potential use in the field of PROTAC development, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, comprehensive characterization, and specific biological applications. Further research and publication in these areas are necessary to fully realize the potential of this compound in the advancement of novel therapeutics. Researchers are encouraged to undertake the necessary experimental work to characterize this molecule and its derivatives fully.

References

The Picolinate Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a cornerstone in medicinal chemistry and drug discovery. The unique structural and electronic properties of the picolinate scaffold have established it as a "privileged" motif, integral to the development of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of picolinate derivatives, detailed experimental protocols for their synthesis and evaluation, a compilation of their biological activities with a focus on anticancer and neuroprotective applications, and a visualization of their modulation of key cellular signaling pathways.

Discovery and Historical Perspective

The journey of picolinate derivatives begins with the isolation and synthesis of their parent compound, picolinic acid. Early investigations into pyridine chemistry in the 19th century laid the groundwork for its discovery. While a specific first synthesis is not definitively attributed to a single individual, the work of chemists like August Wilhelm von Hofmann on pyridine and its derivatives was instrumental.

One of the earliest and most established methods for the synthesis of picolinic acid is the oxidation of α-picoline (2-methylpyridine).[1] This method, often employing potassium permanganate, has been a reliable route for producing the foundational picolinic acid scaffold.[1] Over the years, various modifications and alternative synthetic routes have been developed, including the ammoxidation of 2-picoline followed by hydrolysis of the resulting nitrile, which is used for commercial-scale production.[2]

The inherent chelating properties of picolinic acid, stemming from the juxtaposition of the carboxylic acid and the pyridine nitrogen, were recognized early on. This led to the exploration of its coordination complexes with various metal ions, with chromium(III) picolinate gaining significant attention as a nutritional supplement.

The true value of the picolinate scaffold in drug discovery, however, emerged as medicinal chemists began to explore its derivatives. The pyridine ring, a common feature in many FDA-approved drugs, imparts favorable pharmacokinetic properties. The ability to readily modify the carboxylic acid group into esters, amides, and other functionalities, as well as to substitute the pyridine ring, has made the picolinate scaffold a versatile building block for creating libraries of compounds for biological screening. This has led to the discovery of picolinate derivatives with a wide range of therapeutic activities, including anticancer, neuroprotective, anti-inflammatory, and anticonvulsant properties.

Synthesis of Picolinate Derivatives: Experimental Protocols

General Synthesis of Picolinic Acid via Oxidation of α-Picoline

This protocol describes a classic method for the laboratory-scale synthesis of picolinic acid.[1]

Materials:

  • α-Picoline

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • 95% Ethanol

  • Dry hydrogen chloride (gas)

  • Absolute ethanol

  • Dry ether

Procedure:

  • In a 5-L three-necked flask equipped with a reflux condenser and a stirrer, combine 2500 mL of water and 50 g of α-picoline.

  • Add 90 g of potassium permanganate to the mixture and heat on a steam bath until the purple color disappears (approximately 1 hour).

  • Add a second 90 g portion of potassium permanganate, followed by 500 mL of water, and continue heating until the purple color is gone (approximately 2-2.5 hours).

  • Allow the reaction mixture to cool slightly and filter the precipitated manganese oxides, washing the solid with 1 L of hot water.

  • Concentrate the filtrate under reduced pressure to 150–200 mL.

  • Filter the concentrated solution if necessary and acidify to Congo red with concentrated hydrochloric acid.

  • Evaporate the acidic solution to dryness under reduced pressure.

  • Reflux the solid residue for 1 hour with 250 mL of 95% ethanol and filter. Repeat the extraction with 150 mL of 95% ethanol.

  • Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.

  • Chill the solution to approximately 10°C in a freezing mixture while continuing to saturate with hydrogen chloride.

  • Filter the resulting crystals and air-dry. The yield is typically around 50-51%.[1]

  • For further purification, the hydrochloride salt can be dissolved in hot absolute ethanol, filtered from any insoluble material (like potassium chloride), and recrystallized by adding an equal volume of dry ether.[1]

Synthesis of N-Aryl Picolinamides

This protocol provides a general method for the synthesis of N-aryl amides from nitroarenes and acyl chlorides, which can be adapted for the synthesis of N-aryl picolinamides by using picolinoyl chloride.

Materials:

  • Nitroarene

  • Acyl chloride (e.g., picolinoyl chloride)

  • Iron (Fe) dust

  • Water

Procedure:

  • Combine the nitroarene, acyl chloride, and Fe dust in water.

  • The reaction is typically carried out at an elevated temperature (e.g., 60°C) for an extended period (e.g., 36 hours).[3]

  • The iron dust acts as the reductant for the nitro group, and the in-situ generated amine reacts with the acyl chloride.[3]

  • The product can be isolated through standard workup procedures, often involving extraction and purification by column chromatography.[3]

Biological Activity of Picolinate Derivatives

The versatility of the picolinate scaffold has led to the development of derivatives with a broad spectrum of biological activities. This section highlights their potential in cancer and neurodegenerative diseases, with quantitative data presented in tabular format.

Anticancer Activity

Picolinamide derivatives have shown significant promise as anticancer agents, with several studies reporting their cytotoxic effects against various cancer cell lines.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
Pico-Cancer-1 N-(4-chlorophenyl)picolinamideMCF-7 (Breast)43.4[4]
Pico-Cancer-2 N-(4-chlorophenyl)picolinamideMDA-MB-231 (Breast)35.9[4]
Pico-Cancer-3 N-(4-methoxyphenyl)picolinamideA549 (Lung)5.988[4]
Pico-Cancer-4 2-(3,4-dimethoxyphenyl)-N-phenylpicolinamideHCT116 (Colon)0.34[5]
Pico-Cancer-5 2-(3,4-dihydroxyphenyl)-N-phenylpicolinamideHCT116 (Colon)22.4[5]
Neuroprotective Activity and Enzyme Inhibition

Picolinate derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. One key mechanism is the inhibition of enzymes such as Glycogen Synthase Kinase-3β (GSK-3β).

Compound TypeTargetEffectReference
Chromium PicolinateIRS-1/PI3K/AKT/GSK-3β pathwayUpregulates insulin signaling, reduces neuroinflammation[1]
Isonicotinamide DerivativesGSK-3βInhibition of GSK-3β[6]

Modulation of Signaling Pathways

Picolinate derivatives exert their biological effects by modulating key intracellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

The IRS-1/PI3K/AKT/GSK-3β Pathway in Neuroprotection

Chromium picolinate has been shown to attenuate cognitive deficits in a model of Alzheimer's-like dementia by positively modulating the insulin receptor substrate-1 (IRS-1)/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling pathway.[1] This pathway is critical for neuronal survival and function.

IRS1_PI3K_AKT_GSK3b_Pathway cluster_signaling Neuronal Signaling Cascade CrPic Chromium Picolinate IRS1 IRS-1 CrPic->IRS1 Upregulates Neuroinflammation Neuroinflammation CrPic->Neuroinflammation Reduces InsulinReceptor Insulin Receptor InsulinReceptor->IRS1 Activates PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GSK3b GSK-3β AKT->GSK3b Inhibits CognitiveFunction Improved Cognitive Function AKT->CognitiveFunction Promotes Tau Tau Protein GSK3b->Tau Hyperphosphorylates GSK3b->Neuroinflammation Promotes Tau->CognitiveFunction (Hyperphosphorylated) Leads to Dysfunction

Caption: Modulation of the IRS-1/PI3K/AKT/GSK-3β pathway by chromium picolinate.

General Kinase Inhibition Workflow in Cancer

Many picolinate derivatives exhibit anticancer activity by inhibiting various protein kinases that are crucial for tumor growth and survival. The following workflow illustrates the general process of identifying and characterizing these inhibitors.

Kinase_Inhibition_Workflow Synthesis Synthesis of Picolinate Derivatives Screening High-Throughput Screening Synthesis->Screening Hit Hit Compound (e.g., Pico-Cancer-3) Screening->Hit IC50 IC₅₀ Determination Hit->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR SAR->Synthesis Optimization Lead Lead Compound SAR->Lead Preclinical Preclinical Studies Lead->Preclinical

Caption: General workflow for the discovery of picolinate-based kinase inhibitors.

Conclusion

The picolinate scaffold has a rich history rooted in fundamental organic chemistry and has blossomed into a critical component of modern drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, with significant potential in the treatment of cancer and neurodegenerative diseases. The ability to systematically modify the picolinate structure allows for the fine-tuning of its pharmacological properties, making it an enduringly attractive starting point for the development of novel therapeutics. Future research will undoubtedly continue to unlock the full potential of this versatile molecular framework.

References

The Pivotal Role of Ethyl 6-amino-3-bromopicolinate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – As the landscape of drug discovery evolves, the demand for versatile and efficient chemical building blocks has never been greater. Among these, ethyl 6-amino-3-bromopicolinate has emerged as a critical scaffold in the synthesis of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, offering valuable insights for researchers, scientists, and drug development professionals. Its primary application lies in its use as a key intermediate in the creation of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to eliminate disease-causing proteins.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₈H₉BrN₂O₂ and a molecular weight of 245.07 g/mol .[1][2][3] It is classified as a "Protein Degrader Building Block," highlighting its significance in the synthesis of molecules that hijack the cell's natural protein disposal machinery.[2] The strategic placement of its amino, bromo, and ethyl ester functionalities makes it a highly versatile precursor for constructing the E3 ligase-binding component of PROTACs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1214332-35-0[1][2][3]
Molecular Formula C₈H₉BrN₂O₂[1][2][3]
Molecular Weight 245.07 g/mol [1][3]
Purity ≥98%[2]
Storage Room temperature or -20°C[1][2][3]

Synthesis of this compound

A general workflow for the synthesis of a related compound, 2,3-diamino-5-bromopyridine, involves the bromination and nitration of 2-aminopyridine, followed by reduction of the nitro group. A similar strategy could be adapted for the synthesis of this compound.

Role in the Synthesis of PROTACs

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound serves as a crucial building block for the synthesis of ligands for E3 ligases, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL).

The general mechanism of action for a PROTAC is as follows:

  • The PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.

  • This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.

  • The polyubiquitinated target protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC Mechanism of Action
Synthesis of E3 Ligase Ligands

The amino and bromo functionalities of this compound allow for its elaboration into more complex E3 ligase ligands through various chemical transformations, including Suzuki couplings and amide bond formations.

The bromine atom on the picolinate ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide range of aryl or heteroaryl groups, which can serve as part of the final E3 ligase ligand or as an attachment point for a linker.

Suzuki_Coupling_Workflow cluster_1 Suzuki Coupling of this compound Start This compound CoupledProduct Coupled Product Start->CoupledProduct BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester BoronicAcid->CoupledProduct Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->CoupledProduct Base Base (e.g., K₂CO₃) Base->CoupledProduct Solvent Solvent (e.g., Dioxane/H₂O) Solvent->CoupledProduct

General Workflow for Suzuki Coupling

The amino group of this compound can be acylated to form an amide bond. This is a common strategy for attaching a linker, which often terminates in a carboxylic acid or an activated ester.

Amide_Coupling_Workflow cluster_2 Amide Coupling of this compound Start This compound AmideProduct Amide-Linked Product Start->AmideProduct Linker Linker with Carboxylic Acid or Activated Ester Linker->AmideProduct CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->AmideProduct Base Base (e.g., DIPEA) Base->AmideProduct

General Workflow for Amide Coupling

Application in the Synthesis of BET Degraders

A significant application of this compound is in the synthesis of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in regulating gene expression and are implicated in various cancers.

Key BET Degraders: ARV-771 and dBET1

While a direct synthetic route from this compound to prominent BET degraders like ARV-771 and dBET1 is not explicitly detailed in readily available literature, the structural components of these molecules strongly suggest the use of such a building block or its close derivatives.

  • ARV-771 is a VHL-based BET degrader that has shown efficacy in models of castration-resistant prostate cancer.[4][5] It potently degrades BRD2, BRD3, and BRD4 with a DC₅₀ (concentration for 50% degradation) of less than 5 nM in CRPC cell lines.[6]

  • dBET1 is a Cereblon-based BET degrader that induces degradation of BET proteins and shows efficacy in leukemia models.[7][8][9] It has an EC₅₀ of 430 nM for BRD4 degradation in breast cancer cells.[8][10][11]

Table 2: Biological Activity of Key BET Degraders

CompoundTarget E3 LigaseTarget Protein(s)Key Biological ActivityReference
ARV-771 VHLBRD2, BRD3, BRD4DC₅₀ < 5 nM in CRPC cell lines[6]
dBET1 CereblonBRD2, BRD3, BRD4EC₅₀ = 430 nM for BRD4 degradation[8][10][11]
BETd-260 CereblonBRD2, BRD3, BRD4IC₅₀ = 51 pM in RS4;11 leukemia cells[4][10]
Signaling Pathway of BET Protein Degradation

The degradation of BET proteins by PROTACs leads to the downregulation of key oncogenes, such as c-MYC, and induces apoptosis in cancer cells.

BET_Degradation_Pathway cluster_3 Signaling Pathway of BET Degradation PROTAC BET PROTAC (e.g., ARV-771, dBET1) BET BET Proteins (BRD2, BRD3, BRD4) PROTAC->BET Binds to Degradation Proteasomal Degradation BET->Degradation Targeted for cMYC c-MYC Oncogene Expression Degradation->cMYC Downregulates Apoptosis Apoptosis Degradation->Apoptosis Induces CellGrowth Cancer Cell Proliferation cMYC->CellGrowth Promotes Apoptosis->CellGrowth Inhibits PROTAC_Evaluation_Workflow cluster_4 PROTAC Biological Evaluation Workflow Synthesis PROTAC Synthesis Degradation_Assay Protein Degradation Assay (Western Blot, ELISA) Synthesis->Degradation_Assay Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Synthesis->Viability_Assay Ternary_Complex Ternary Complex Formation (Co-IP, FRET) Degradation_Assay->Ternary_Complex Confirm Mechanism In_Vivo In Vivo Efficacy Studies (Xenograft Models) Viability_Assay->In_Vivo Lead Candidate Ubiquitination_Assay Target Ubiquitination Assay Ternary_Complex->Ubiquitination_Assay Ubiquitination_Assay->In_Vivo

References

An In-Depth Technical Guide to Ethyl 6-amino-3-bromopicolinate as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). The rational design and synthesis of effective PROTACs hinge on the availability of versatile and well-characterized chemical building blocks. This technical guide focuses on Ethyl 6-amino-3-bromopicolinate, a key building block for the synthesis of picolinamide-based ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a widely exploited E3 ligase in PROTAC development. This document provides a comprehensive overview of its application, including synthetic derivatization strategies, detailed experimental protocols for PROTAC characterization, and representative data to guide researchers in the field.

Introduction to this compound

This compound is a functionalized pyridine derivative that serves as a versatile precursor for the synthesis of CRBN E3 ligase ligands. Its chemical structure offers three key points for chemical modification: the ethyl ester for amide bond formation, the amino group, and the bromo substituent, which can be exploited for cross-coupling reactions. These features allow for the strategic attachment of linkers and the fine-tuning of the physicochemical properties of the resulting PROTAC.

Chemical Properties:

PropertyValue
CAS Number 1214332-35-0[1][2]
Molecular Formula C₈H₉BrN₂O₂[1][2]
Molecular Weight 245.07 g/mol [2]
Appearance Solid
Purity ≥98%

Role in PROTAC Design and Mechanism of Action

PROTACs are composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] Picolinamide-based ligands derived from this compound are designed to bind to the CRBN E3 ligase.[4]

The mechanism of action of a PROTAC involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[5] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[6]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Recruits PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Synthesis and Derivatization

The chemical versatility of this compound allows for a modular approach to PROTAC synthesis. The following sections outline a representative synthetic strategy.

Synthesis of a Functionalized Picolinamide CRBN Ligand

A common strategy to elaborate the this compound core is through a Suzuki cross-coupling reaction at the 3-bromo position, followed by amide bond formation. This allows for the introduction of diverse chemical moieties to modulate binding affinity and vector for linker attachment.

Synthesis_Workflow_1 Start This compound Step1 Suzuki Coupling (e.g., with Arylboronic acid) Start->Step1 Intermediate1 Ethyl 6-amino-3-arylpicolinate Step1->Intermediate1 Step2 Amide Coupling (with Linker-Amine) Intermediate1->Step2 Final_Ligand Functionalized Picolinamide CRBN Ligand-Linker Step2->Final_Ligand

Synthesis of a functionalized CRBN ligand-linker.

Representative Protocol: Suzuki Coupling of a Bromopicolinate

This protocol is a general procedure and may require optimization for specific substrates.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[7]

    • Base (e.g., K₂CO₃, 2.0 equiv)[7]

    • Degassed solvent (e.g., 1,4-dioxane/water mixture)[7]

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, arylboronic acid, palladium catalyst, and base.

    • Purge the flask with an inert gas (e.g., argon).

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired Ethyl 6-amino-3-arylpicolinate.

Representative Protocol: Amide Coupling to Attach a Linker

This protocol describes the coupling of the picolinate ester with an amine-functionalized linker.

  • Materials:

    • Ethyl 6-amino-3-arylpicolinate (1.0 equiv)

    • Amine-functionalized linker (1.1 equiv)

    • Coupling reagent (e.g., HATU, 1.2 equiv)[8]

    • Base (e.g., DIPEA, 2.0 equiv)[8]

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • Dissolve the Ethyl 6-amino-3-arylpicolinate in anhydrous DMF.

    • Add the coupling reagent and base, and stir for a few minutes.

    • Add the amine-functionalized linker to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Perform an aqueous workup and extract the product.

    • Purify the crude product by flash chromatography or preparative HPLC to obtain the CRBN ligand-linker conjugate.

Final PROTAC Synthesis

The final step in the PROTAC synthesis is the coupling of the CRBN ligand-linker conjugate with a ligand for the protein of interest (POI). This is typically achieved through another amide bond formation or other compatible conjugation chemistry (e.g., click chemistry).

Synthesis_Workflow_2 Ligand_Linker CRBN Ligand-Linker Step3 Amide Coupling Ligand_Linker->Step3 POI_Ligand POI Ligand (with carboxylic acid) POI_Ligand->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Final PROTAC assembly.

Quantitative Data of Picolinamide-Based PROTACs

The efficacy of a PROTAC is typically characterized by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The following table presents representative data for PROTACs utilizing picolinamide-based CRBN ligands to illustrate their potential potency.

PROTAC ExampleTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC 1 BRD4<1>90Various
PROTAC 2 BTK7.2>90TMD8
PROTAC 3 CDK4/6<10>80Various
PROTAC 4 HDAC61-10>90MM.1S
PROTAC 5 BRD91>90MOLM-13

Note: The data presented are representative values from various sources for picolinamide-based PROTACs and are intended for illustrative purposes.

Experimental Protocols for PROTAC Characterization

A comprehensive evaluation of a new PROTAC involves a series of biochemical and cellular assays to confirm its mechanism of action and quantify its efficacy.

Western Blot Analysis for Protein Degradation

Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[9]

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Detection E->F G 7. Data Analysis (Densitometry) F->G

Western blot experimental workflow.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.

    • Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[9]

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detector.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of degradation versus PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

In Vitro Ubiquitination Assay

This assay directly assesses the PROTAC's ability to induce the ubiquitination of the POI in a reconstituted, cell-free system.[10]

Protocol Outline:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), biotin-labeled ubiquitin, ATP, recombinant CRBN/DDB1 E3 ligase complex, the recombinant POI, and the PROTAC at various concentrations.[10]

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Detection: The ubiquitination of the POI can be detected by various methods:

    • Western Blot: Separate the reaction products by SDS-PAGE and probe with an antibody against the POI or an anti-biotin antibody to visualize the ladder of polyubiquitinated protein.[11]

    • AlphaLISA: Use antibody-coated donor and acceptor beads that recognize the POI and biotin-ubiquitin, respectively. A signal is generated when the beads are brought into proximity by the ubiquitinated POI.[10]

Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the structure-activity relationship of a PROTAC.

5.3.1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is highly sensitive for detecting and quantifying the formation of the ternary complex in a high-throughput format.[9]

Protocol Outline:

  • Assay Setup: In a microplate, combine a tagged E3 ligase (e.g., His-tagged CRBN), a differently tagged POI (e.g., GST-tagged), and a serial dilution of the PROTAC.[9]

  • Incubation: Incubate at room temperature to allow for complex formation.

  • Detection: Add AlphaLISA acceptor beads coated with an antibody against one tag (e.g., anti-GST) and donor beads coated with an antibody against the other tag (e.g., anti-His).

  • Data Acquisition: Read the plate on an AlphaLISA-compatible reader. A luminescent signal is generated when the donor and acceptor beads are brought into close proximity by the formation of the ternary complex.[9]

5.3.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a comprehensive thermodynamic profile of binary and ternary complex formation, including binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).[6][12]

Protocol Outline:

  • Sample Preparation: Prepare purified solutions of the POI, the CRBN E3 ligase complex, and the PROTAC in the same dialysis buffer.

  • Binary Titrations:

    • Titrate the PROTAC into the POI solution to determine the K_D of the POI-PROTAC interaction.

    • Titrate the PROTAC into the E3 ligase solution to determine the K_D of the E3-PROTAC interaction.

  • Ternary Titration:

    • Titrate the PROTAC into a solution containing both the POI and the E3 ligase to measure the apparent K_D of ternary complex formation.

  • Data Analysis: Analyze the thermograms to determine the binding parameters. A cooperativity factor (α) can be calculated to assess whether the binding of one protein enhances the binding of the other.[9]

Cellular Protein Degradation using HiBiT Assay

The HiBiT assay is a sensitive, real-time method to quantify protein degradation in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein using CRISPR/Cas9. This tag complements a larger, inactive fragment of NanoLuc luciferase (LgBiT) to form a functional enzyme that generates a luminescent signal.[13]

Protocol Outline:

  • Cell Line Generation: Use CRISPR/Cas9 to generate a cell line with the HiBiT tag endogenously fused to the POI.

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque-walled multi-well plate. Treat the cells with a serial dilution of the PROTAC.

  • Luminescence Measurement:

    • Lytic Endpoint Assay: At a specific time point, add a lytic reagent containing the LgBiT protein and luciferase substrate. Measure the luminescence, which is proportional to the amount of remaining HiBiT-tagged POI.[10]

    • Live-Cell Kinetic Assay: Add the LgBiT protein and a live-cell luciferase substrate to the cells before adding the PROTAC. Measure the luminescence kinetically over time to monitor the rate of degradation.[11]

  • Data Analysis: Normalize the luminescence signal to vehicle-treated controls to determine the percentage of degradation. Plot the data to calculate DC₅₀, Dₘₐₓ, and the degradation rate constant.[13]

Conclusion

This compound is a valuable and versatile building block for the synthesis of picolinamide-based CRBN ligands for PROTAC development. Its well-defined points of chemical modification allow for the systematic exploration of structure-activity relationships to optimize PROTAC potency and selectivity. By employing the synthetic strategies and the comprehensive suite of biochemical and cellular characterization assays detailed in this guide, researchers can effectively leverage this building block to advance their targeted protein degradation programs. The continued development of novel building blocks and a deeper understanding of the principles governing PROTAC-mediated degradation will undoubtedly accelerate the discovery of new therapeutics for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with Ethyl 6-amino-3-bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of ethyl 6-amino-3-bromopicolinate with various arylboronic acids. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of complex biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds.

The presence of both an amino group and a pyridine nitrogen in this compound can present challenges due to potential catalyst inhibition.[1][2] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful transformation. The protocols provided herein are based on established methods for the Suzuki coupling of structurally similar aminopyridines and are designed to serve as a robust starting point for optimization.[3][4]

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding ethyl 6-amino-3-aryl-picolinate.

Figure 1: General scheme of the Suzuki coupling reaction.

Data Presentation: Illustrative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of aminopyridine derivatives, providing a comparative overview of catalysts, bases, and solvents that can be adapted for this compound.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)9012-2460-85
2Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2.0)Toluene1001275-95
3Pd(OAc)₂ (2)JohnPhos (4)Cs₂CO₃ (2.0)THF/H₂O (4:1)801670-90
4PdCl₂(dppf) (3)-K₂CO₃ (2.0)DMF120 (µW)0.580-95

Note: Yields are illustrative and may vary depending on the specific arylboronic acid used and the optimization of reaction conditions.

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[3][4]

Protocol 1: Conventional Heating Method

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a conventional heat source.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)[3]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[3]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[3]

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[3]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[3]

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.[3]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[6]

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[6]

Protocol 2: Microwave-Assisted Method

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.5 equiv)[3]

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)[3]

  • Solvent (e.g., DMF or 1,4-dioxane/water 4:1)[3]

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (2.0 equiv), and the palladium catalyst.[3]

  • Solvent Addition: Add the chosen solvent system to the vial.[3]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[3][4]

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[3]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ (Arylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

Experimental_Workflow start Start setup Reaction Setup (Reagents & Solvent) start->setup inert Establish Inert Atmosphere setup->inert reaction Heating & Stirring inert->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Extraction & Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for Suzuki coupling reactions.[3]

References

Application Notes and Protocols for the Use of Ethyl 6-amino-3-bromopicolinate in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A PROTAC molecule consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC. Ethyl 6-amino-3-bromopicolinate is a versatile chemical building block for the synthesis of PROTAC linkers, offering multiple points for chemical modification. This document provides detailed application notes and protocols for the incorporation of this compound into PROTAC linkers.

The structure of this compound features three key functional groups that can be selectively manipulated: a bromine atom, an amino group, and an ethyl ester. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse chemical moieties. The amino group can readily participate in amide bond formation, a common strategy for connecting linker components. Finally, the ethyl ester can be hydrolyzed to a carboxylic acid, providing an additional attachment point for conjugation to either the POI ligand or the E3 ligase ligand.

Synthetic Strategies and Key Reactions

The functionalization of this compound can be approached through several synthetic routes. The choice of reaction depends on the desired linker structure and the functionalities present on the protein of interest (POI) ligand and the E3 ligase ligand.

Diagram of Synthetic Pathways

PROTAC_Synthesis_Workflow cluster_start Starting Material cluster_functionalization Functionalization of Bromo Group cluster_modification Modification of Amino and Ester Groups cluster_conjugation Final PROTAC Assembly A This compound B Suzuki Coupling (Aryl/Heteroaryl) A->B C Sonogashira Coupling (Alkynyl) A->C D Buchwald-Hartwig Amination (Amino) A->D E Amide Coupling (with POI/E3 Ligand-Linker-COOH) A->E G Functionalized Picolinate Linker Intermediate B->G C->G D->G F Ester Hydrolysis (-COOEt to -COOH) F->E followed by Amide Coupling G->E G->F J Final PROTAC Molecule G->J H POI Ligand H->J I E3 Ligase Ligand I->J

Caption: Synthetic workflow for PROTAC linker synthesis using this compound.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrates and desired products.

Protocol 1: Suzuki Cross-Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki coupling of this compound with a boronic acid or ester to introduce an aryl or heteroaryl group at the 3-position.

Reaction Scheme:

Suzuki_Coupling cluster_reactants cluster_conditions cluster_products reactant1 This compound plus1 + reactant1->plus1 reactant2 R-B(OH)2 plus1->reactant2 arrow Pd Catalyst Base, Solvent Heat reactant2->arrow product1 Ethyl 6-amino-3-(R)-picolinate arrow->product1

Caption: General scheme for Suzuki cross-coupling.

Materials:

Reagent/MaterialSupplierGrade
This compoundCommercial>98%
Aryl/Heteroaryl boronic acid or esterCommercial>95%
Pd(PPh₃)₄ or Pd(dppf)Cl₂CommercialCatalyst grade
K₂CO₃ or Cs₂CO₃CommercialAnhydrous
1,4-Dioxane/Water (e.g., 4:1 v/v)CommercialAnhydrous/Deionized
Argon or Nitrogen gasN/AHigh purity

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq) to the flask under the inert atmosphere.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Yields):

Aryl Boronic Acid PartnerCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O75-90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O80-95
Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O60-80
Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol details the palladium-catalyzed amination of this compound to introduce a secondary or primary amine at the 3-position.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants cluster_conditions cluster_products reactant1 This compound plus1 + reactant1->plus1 reactant2 R¹R²NH plus1->reactant2 arrow Pd Catalyst Ligand, Base Solvent, Heat reactant2->arrow product1 Ethyl 6-amino-3-(R¹R²N)-picolinate arrow->product1

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

Reagent/MaterialSupplierGrade
This compoundCommercial>98%
Primary or Secondary AmineCommercial>97%
Pd₂(dba)₃ or Pd(OAc)₂CommercialCatalyst grade
Xantphos or BINAPCommercialLigand grade
NaOt-Bu or Cs₂CO₃CommercialAnhydrous
Toluene or 1,4-DioxaneCommercialAnhydrous
Argon or Nitrogen gasN/AHigh purity

Procedure:

  • In a dry Schlenk flask, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.02-0.05 eq) and the ligand (e.g., Xantphos, 0.04-0.10 eq) in the anhydrous solvent (e.g., toluene).

  • Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (e.g., NaOt-Bu, 1.5-2.0 eq) under an inert atmosphere.

  • Heat the reaction mixture to 90-110 °C and stir for 2-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data (Representative Yields):

Amine PartnerCatalyst/LigandBaseSolventYield (%)
MorpholinePd₂(dba)₃/XantphosNaOt-BuToluene80-95
PiperazinePd(OAc)₂/BINAPCs₂CO₃Dioxane70-85
AnilinePd₂(dba)₃/XantphosNaOt-BuToluene65-80
Protocol 3: Amide Coupling of the 6-Amino Group

This protocol describes the formation of an amide bond at the 6-amino position of the picolinate ring with a carboxylic acid, which could be a POI ligand or a linker fragment with a terminal carboxyl group.

Reaction Scheme:

Amide_Coupling cluster_reactants cluster_conditions cluster_products reactant1 Functionalized Ethyl 6-amino-picolinate plus1 + reactant1->plus1 reactant2 R-COOH plus1->reactant2 arrow Coupling Reagent Base, Solvent reactant2->arrow product1 Amide-linked Picolinate arrow->product1

Caption: General scheme for amide coupling.

Materials:

Reagent/MaterialSupplierGrade
Functionalized Ethyl 6-amino-picolinateSynthesizedPurified
Carboxylic Acid (POI/Linker)Commercial/Synth>95%
HATU or HOBt/EDCCommercialCoupling grade
DIPEA or Et₃NCommercialAnhydrous
DMF or DCMCommercialAnhydrous

Procedure:

  • Dissolve the carboxylic acid (1.0-1.2 eq) in the anhydrous solvent (e.g., DMF).

  • Add the coupling reagent (e.g., HATU, 1.2-1.5 eq) and the base (e.g., DIPEA, 2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Add a solution of the functionalized Ethyl 6-amino-picolinate derivative (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Quantitative Data (Representative Yields):

Coupling ReagentBaseSolventYield (%)
HATUDIPEADMF70-90
HOBt/EDCDIPEADCM60-85

Conclusion

This compound serves as a highly adaptable building block for the synthesis of diverse PROTAC linkers. The strategic and sequential functionalization of its bromo, amino, and ester groups allows for the construction of a wide array of linker architectures with varying lengths, rigidities, and chemical properties. The provided protocols offer a foundational guide for researchers to incorporate this versatile molecule into their PROTAC design and development workflows. Optimization of these general procedures will be necessary to achieve the best results for specific target systems.

Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 6-amino-3-bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of arylated and aminated derivatives of Ethyl 6-amino-3-bromopicolinate, a versatile building block in medicinal chemistry and materials science. The described methods, Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are robust and widely used palladium-catalyzed cross-coupling reactions that enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Introduction

This compound serves as a valuable scaffold for the generation of diverse chemical libraries. The presence of a bromine atom at the 3-position and an amino group at the 6-position allows for selective functionalization. The Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, while the Buchwald-Hartwig amination allows for the formation of various aryl and alkyl amine derivatives at the same position. These derivatizations are crucial for structure-activity relationship (SAR) studies in drug discovery.

Synthetic Pathways

Two primary synthetic pathways for the derivatization of this compound are detailed below: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Synthesis_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki Pd Catalyst, Base, Arylboronic Acid start->suzuki C-C Coupling buchwald Pd Catalyst, Base, Amine start->buchwald C-N Coupling product_suzuki Ethyl 6-amino-3-arylpicolinate suzuki->product_suzuki product_buchwald Ethyl 6-amino-3-(amino)picolinate buchwald->product_buchwald

Caption: Synthetic derivatization of this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 6-amino-3-arylpicolinate Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Experimental Workflow

Suzuki_Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) reagents->catalyst reaction Heat under Inert Atmosphere (e.g., 80-100 °C) catalyst->reaction workup Aqueous Workup - Dilute with Ethyl Acetate - Wash with Water and Brine reaction->workup purification Purification - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Characterize Product (NMR, MS) purification->product

Caption: Workflow for Suzuki-Miyaura coupling.

Materials
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes, Dichloromethane (DCM) for extraction and chromatography

  • Nitrogen or Argon gas

Procedure
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%). Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Ethyl 6-amino-3-arylpicolinate derivative.

Illustrative Data

The following table summarizes representative reaction conditions and hypothetical yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on literature for analogous systems.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Toluene/EtOH/H₂O (4:1:1)1001080-90
33-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF110875-85
44-Fluorophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O (10:1)1001288-98

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Ethyl 6-amino-3-(amino)picolinate Derivatives

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Experimental Workflow

Buchwald_Workflow reagents Combine Reactants: - this compound - Amine - Base (e.g., NaOtBu) - Solvent (e.g., Toluene or Dioxane) catalyst Add Pd Catalyst and Ligand (e.g., Pd2(dba)3 / Xantphos) reagents->catalyst reaction Heat under Inert Atmosphere (e.g., 90-110 °C) catalyst->reaction workup Aqueous Workup - Quench with Water - Extract with Ethyl Acetate reaction->workup purification Purification - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Characterize Product (NMR, MS) purification->product

Caption: Workflow for Buchwald-Hartwig amination.

Materials
  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or THF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes for extraction and chromatography

  • Nitrogen or Argon gas

Procedure
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.5 eq.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.) and the anhydrous solvent. Finally, add the amine (1.1-1.5 eq.).

  • Inert Atmosphere: Seal the tube and remove it from the glovebox (if used). If not using a glovebox, ensure the reaction is set up under a positive pressure of nitrogen or argon.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired Ethyl 6-amino-3-(amino)picolinate derivative.

Illustrative Data

The following table presents representative reaction conditions and hypothetical yields for the Buchwald-Hartwig amination of this compound with various amines, based on established methods for similar substrates.[1][2]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1001680-90
2MorpholinePd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane1101875-85
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃THF902082-92
4n-ButylaminePd(OAc)₂ (2)Xantphos (4)NaOtBuToluene1001678-88

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.

  • Sodium tert-butoxide (NaOtBu) is a strong base and is corrosive and moisture-sensitive. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Suzuki-Miyaura and Buchwald-Hartwig reactions are highly effective methods for the derivatization of this compound. The provided protocols offer a solid foundation for the synthesis of diverse libraries of compounds for screening in drug discovery and materials science applications. Optimization of the reaction conditions may be necessary for specific substrates to achieve maximum yields.

References

Application Notes and Protocols for the Functionalization of Ethyl 6-amino-3-bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of Ethyl 6-amino-3-bromopicolinate, a versatile building block in medicinal chemistry and materials science. The presence of a primary amino group, a bromo substituent on the pyridine ring, and an ethyl ester provides multiple handles for a variety of chemical transformations. These modifications are crucial for the synthesis of compound libraries for drug discovery and the development of novel materials.

The protocols described herein are based on established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. While these methodologies are broadly applicable, the optimal reaction conditions may vary depending on the specific substrate and desired product. The provided protocols should be considered as a starting point for reaction optimization.

Functionalization Strategies

This compound offers two primary sites for functionalization: the bromine atom at the C3 position and the amino group at the C6 position.

  • C-N Bond Formation via Buchwald-Hartwig Amination: The bromo group can be substituted with a variety of primary and secondary amines through a palladium-catalyzed Buchwald-Hartwig amination reaction. This is a powerful method for creating diverse libraries of N-substituted aminopyridines.[1][2][3]

  • C-C Bond Formation via Sonogashira Coupling: The bromo substituent can be coupled with terminal alkynes using a palladium-copper co-catalyzed Sonogashira reaction to form carbon-carbon bonds.[4][5][6][7] This is a valuable tool for introducing alkynyl moieties into the picolinate scaffold.

  • C-C Bond Formation via Suzuki Coupling: The bromo group can also undergo a palladium-catalyzed Suzuki coupling with various organoboron reagents, such as boronic acids or their esters, to form C-C bonds.[8][9][10][11][12] This reaction is widely used for the synthesis of biaryl compounds.

  • Nucleophilic Aromatic Substitution (SNAr): In certain cases, particularly with highly activated substrates and strong nucleophiles, the bromo group may be displaced via a nucleophilic aromatic substitution mechanism.[13][14][15]

  • Derivatization of the Amino Group: The primary amino group at the C6 position can be readily acylated or sulfonylated to introduce a wide range of functional groups.[16]

Experimental Protocols and Data

Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an amine with this compound. The reaction involves the formation of a new carbon-nitrogen bond at the C3 position of the pyridine ring.[1][2][3]

Reaction Principle: The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The cycle includes oxidative addition of the aryl bromide to the palladium catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-substituted product and regenerate the active palladium(0) catalyst.[1][2][3]

Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination

EntryAmine (equiv.)Pd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Hypothetical Yield (%)
1Aniline (1.2)Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001285-95
2Morpholine (1.2)Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane1101880-90
3Benzylamine (1.2)Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Toluene1001675-85

Detailed Protocol:

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine coupling partner via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Pd Catalyst & Ligand - Base B Inert Atmosphere: Evacuate & Backfill with Ar/N2 A->B C Add Solvent & Amine B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Dilute & Filter F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Final Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling of this compound

This protocol outlines a general method for the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with this compound.[4][5][6][7]

Reaction Principle: The Sonogashira coupling involves a catalytic cycle with both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide. The terminal alkyne reacts with the copper(I) cocatalyst to form a copper acetylide, which then undergoes transmetalation to the palladium complex. Reductive elimination yields the alkynylated product and regenerates the palladium(0) catalyst.

Table 2: Representative Reaction Conditions for Sonogashira Coupling

EntryTerminal Alkyne (equiv.)Pd Catalyst (mol%)Cu(I) Cocatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Hypothetical Yield (%)
1Phenylacetylene (1.2)Pd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)THFRT1680-90
21-Heptyne (1.2)PdCl₂(PPh₃)₂ (3)CuI (5)DIPA (2.0)DMF60875-85
3Trimethylsilylacetylene (1.5)Pd(OAc)₂ (2) + PPh₃ (4)CuI (5)Et₃N (2.0)Toluene801270-80

Detailed Protocol:

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) cocatalyst (e.g., CuI, 10 mol%)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) cocatalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Scheme for Sonogashira Coupling:

Sonogashira_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_catalyst_info reactant1 This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Cocatalyst (e.g., CuI) P1 reactant2 Terminal Alkyne base Base (e.g., Et3N) product 3-Alkynyl-6-aminopicolinate Product catalyst->product Catalyzes C-C bond formation solvent Solvent (e.g., THF) P1->product +

Caption: Sonogashira coupling of this compound.

Suzuki Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling of an organoboron reagent with this compound.[8][9][10][11][12]

Reaction Principle: The Suzuki coupling catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the organoboron reagent and a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9][11]

Table 3: Representative Reaction Conditions for Suzuki Coupling

EntryOrganoboron Reagent (equiv.)Pd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Hypothetical Yield (%)
1Phenylboronic acid (1.5)Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O901285-95
24-Methoxyphenylboronic acid (1.5)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O1001680-90
3Pyridine-3-boronic acid (1.5)PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF1101870-80

Detailed Protocol:

Materials:

  • This compound (1.0 equiv)

  • Organoboron reagent (e.g., boronic acid, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Toluene/Water)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the organoboron reagent, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki Coupling Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(Br)Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar_Pd_R Ar-Pd(II)(R)Ln Transmetalation->Ar_Pd_R RedElim Reductive Elimination Ar_Pd_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Reactant_ArBr Ar-Br Reactant_ArBr->OxAdd Reactant_R_B R-B(OR)2 Reactant_R_B->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Purification of Ethyl 6-amino-3-bromopicolinate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Ethyl 6-amino-3-bromopicolinate, a key building block in pharmaceutical and agrochemical research. The following sections outline common purification techniques, including recrystallization and column chromatography, to obtain high-purity material suitable for downstream applications.

Introduction

This compound is a substituted pyridine derivative frequently utilized in the synthesis of complex organic molecules. Its purity is paramount for the success of subsequent reactions and the biological activity of the final compounds. The purification of this compound and its reaction products often involves the removal of unreacted starting materials, by-products, and other impurities. This guide details effective purification strategies to achieve high purity and yield.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Below is a summary of expected outcomes from common purification techniques for compounds structurally similar to this compound. These values are representative and may vary based on the specific reaction mixture.

Purification TechniqueTypical PurityTypical Recovery YieldScaleNotes
Recrystallization >99%70-90%Milligram to MultigramEffective for removing minor impurities. Solvent selection is critical.
Flash Column Chromatography 95-99%60-85%Milligram to GramVersatile for separating complex mixtures. Requires optimization of the mobile phase.
Aqueous Workup/Extraction Variable>95% (of crude)Milligram to MultigramPrimarily for removing acidic, basic, or water-soluble impurities before further purification.

Experimental Protocols

The following protocols provide detailed methodologies for the purification of this compound reaction products.

Protocol 1: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds to a high degree of purity. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexanes mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for similar compounds include ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexanes).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture while stirring to dissolve the solid. If necessary, add small portions of hot solvent until the solid is completely dissolved. Avoid adding excess solvent, as this will reduce the recovery yield.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating components of a mixture based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude reaction mixture in various solvent systems (e.g., different ratios of hexanes/ethyl acetate). The ideal system should provide good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a level and well-packed bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Add the eluent to the column and apply gentle positive pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC analysis).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: Aqueous Workup for Preliminary Purification

An aqueous workup is often the first step in purification to remove inorganic salts and highly polar or acidic/basic impurities from a reaction mixture.

Materials:

  • Reaction mixture containing crude this compound in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Transfer: Transfer the reaction mixture to a separatory funnel.

  • Washing with Water: Add an equal volume of deionized water and shake the funnel gently, venting frequently. Allow the layers to separate and discard the aqueous layer.

  • Washing with Sodium Bicarbonate: Add an equal volume of saturated sodium bicarbonate solution to neutralize any acidic impurities. Shake, allow the layers to separate, and discard the aqueous layer.

  • Washing with Brine: Add an equal volume of brine to remove any remaining water from the organic layer. Shake, allow the layers to separate, and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean flask and add a drying agent (e.g., anhydrous sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude product, which can then be further purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the logical workflow for the purification of this compound reaction products.

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Recrystallization Recrystallization Aqueous Workup->Recrystallization Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: General purification workflow for reaction products.

Recrystallization_Protocol Start Start Dissolve Crude Product in Hot Solvent Dissolve Crude Product in Hot Solvent Start->Dissolve Crude Product in Hot Solvent Cool to Room Temperature Cool to Room Temperature Dissolve Crude Product in Hot Solvent->Cool to Room Temperature Cool in Ice Bath Cool in Ice Bath Cool to Room Temperature->Cool in Ice Bath Filter Crystals Filter Crystals Cool in Ice Bath->Filter Crystals Wash with Cold Solvent Wash with Cold Solvent Filter Crystals->Wash with Cold Solvent Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals Pure Crystals Pure Crystals Dry Crystals->Pure Crystals

Caption: Step-by-step recrystallization protocol.

Column_Chromatography_Protocol Start Start Prepare Silica Gel Column Prepare Silica Gel Column Start->Prepare Silica Gel Column Load Crude Product Load Crude Product Prepare Silica Gel Column->Load Crude Product Elute with Solvent Elute with Solvent Load Crude Product->Elute with Solvent Collect Fractions Collect Fractions Elute with Solvent->Collect Fractions Monitor by TLC Monitor by TLC Collect Fractions->Monitor by TLC Combine Pure Fractions Combine Pure Fractions Monitor by TLC->Combine Pure Fractions Remove Solvent Remove Solvent Combine Pure Fractions->Remove Solvent Pure Product Pure Product Remove Solvent->Pure Product

Caption: Column chromatography experimental workflow.

"Application of Ethyl 6-amino-3-bromopicolinate in targeted protein degradation"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. This is primarily achieved through the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.

The Cereblon (CRBN) E3 ligase is one of the most successfully utilized ligases in PROTAC design. The ligands that recruit CRBN are often derivatives of immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide. Ethyl 6-amino-3-bromopicolinate is a key chemical building block for the synthesis of novel picolinamide-based CRBN ligands. Its amino and bromo functionalities provide versatile handles for chemical modification and linker attachment, enabling the construction of potent and selective PROTAC degraders.

This document provides detailed application notes on the use of this compound as a starting material for a CRBN-recruiting PROTAC, including a representative synthesis, experimental protocols for characterization, and quantitative data for a model system.

Representative Synthesis of a Picolinamide-Based CRBN Ligand and PROTAC

While a direct, end-to-end synthesis starting from this compound is not extensively documented in a single source, a representative pathway can be constructed based on established synthetic methodologies for picolinamide-based CRBN ligands. The following workflow illustrates the key chemical transformations.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Linker Attachment cluster_2 Step 3: PROTAC Assembly A This compound C Picolinamide-Glutarimide Core (CRBN Ligand Precursor) A->C Amidation/ Coupling B 3-Aminopiperidine-2,6-dione B->C D CRBN Ligand Precursor F CRBN Ligand-Linker Conjugate D->F Suzuki Coupling or SNAr Reaction E Bifunctional Linker (e.g., with Boc-protected amine) E->F G CRBN Ligand-Linker (Amine-functionalized) F->G I Final PROTAC G->I Amide Coupling H POI Ligand (e.g., JQ1 for BRD4) H->I

Caption: Representative workflow for synthesizing a picolinamide-based PROTAC.

This synthetic strategy involves an initial coupling of this compound with 3-aminopiperidine-2,6-dione to form the core picolinamide-glutarimide structure that binds to CRBN. This is followed by the attachment of a suitable linker, often via a cross-coupling reaction like a Suzuki or a nucleophilic aromatic substitution (SNAr) reaction. The final step is the conjugation of the POI-binding ligand (warhead) to the other end of the linker to yield the final PROTAC molecule.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The synthesized PROTAC functions by inducing proximity between the target protein and the CRBN E3 ligase. This ternary complex formation is a critical step for the subsequent ubiquitination and degradation of the target.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-CRBN Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 CRBN E3 Ligase E3->Ternary Recruits POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: Signaling pathway of PROTAC-mediated targeted protein degradation.

Quantitative Data of a Representative Picolinamide-Based PROTAC

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for a BRD4-targeting PROTAC constructed with a picolinamide-based CRBN ligand.

ParameterValueCell LineTreatment Time
BRD4 Degradation
DC500.87 nMMV4-11 (AML)24 hours
Dmax>95%MV4-11 (AML)24 hours
Binding Affinity
IC50 (to CRBN)36-79 nMBiochemical AssayN/A

Note: Data is representative of potent picolinamide-based PROTACs and may not directly correspond to a PROTAC synthesized from this compound.[1][2]

Experimental Protocols

A thorough evaluation of a novel PROTAC involves a series of biochemical and cellular assays.

cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Data Analysis a Ternary Complex Formation Assay (e.g., TR-FRET, SPR) b In Vitro Ubiquitination Assay a->b c Protein Degradation (Western Blot, HiBiT) b->c d Cell Viability Assay (e.g., MTT, CTG) c->d g Assess Selectivity & Off-Target Effects c->g f Determine DC50 & Dmax d->f e Target Engagement (NanoBRET) e->a

Caption: High-level experimental workflow for PROTAC evaluation.
Protocol 1: Ternary Complex Formation Assay (TR-FRET)

This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase.

  • Reagents and Materials:

    • Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST) for the target protein.

    • Fluorescein-labeled anti-tag antibody (e.g., anti-His) for the E3 ligase.

    • Recombinant tagged POI (e.g., GST-BRD4).

    • Recombinant tagged E3 ligase complex (e.g., His-DDB1/CRBN).

    • PROTAC compound series.

    • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4).

    • 384-well low-volume microplates.

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

  • Procedure:

    • Prepare a dilution series of the PROTAC compound in assay buffer.

    • In a 384-well plate, add the recombinant POI and E3 ligase complex to each well at a fixed concentration.

    • Add the PROTAC dilutions to the wells. Include no-PROTAC controls.

    • Add the Tb-labeled and fluorescein-labeled antibodies to the wells.

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

    • Measure the TR-FRET signal using a plate reader (e.g., excitation at 340 nm, emission at 620 nm for Tb and 520 nm for fluorescein).

    • Data Analysis: Calculate the FRET ratio (520 nm emission / 620 nm emission). A bell-shaped curve when plotting the FRET ratio against PROTAC concentration indicates ternary complex formation.

Protocol 2: In Vitro Ubiquitination Assay

This assay provides direct evidence of PROTAC-mediated ubiquitination of the target protein.

  • Reagents and Materials:

    • Recombinant E1 activating enzyme (e.g., UBE1).

    • Recombinant E2 conjugating enzyme (e.g., UbcH5a).

    • Recombinant CRBN/DDB1 E3 ligase complex.

    • Recombinant POI (e.g., BRD4).

    • Ubiquitin and ATP.

    • PROTAC compound or DMSO vehicle control.

    • Ubiquitination reaction buffer.

    • SDS-PAGE gels, transfer apparatus, and Western blot reagents.

    • Primary antibody against the POI.

    • HRP-conjugated secondary antibody.

  • Procedure:

    • Assemble the ubiquitination reaction mixture containing E1, E2, E3 ligase, POI, ubiquitin, and ATP in the reaction buffer.

    • Add the PROTAC compound at the desired concentration or DMSO for the control reaction.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Perform a Western blot using a primary antibody against the POI.

    • Data Analysis: A high molecular weight smear or laddering pattern in the PROTAC-treated lane, compared to the control, indicates poly-ubiquitination of the target protein.

Protocol 3: Cellular Protein Degradation Assay (Western Blot)

This is the standard method to quantify the reduction in target protein levels in a cellular context.

  • Reagents and Materials:

    • Cell line of interest (e.g., MV4-11).

    • Cell culture medium and supplements.

    • PROTAC compound stock solution in DMSO.

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

    • BCA protein assay kit.

    • Primary antibodies for the POI and a loading control (e.g., β-actin, GAPDH).

    • HRP-conjugated secondary antibodies.

    • ECL substrate and imaging system.

  • Procedure:

    • Cell Treatment: Seed cells in multi-well plates and allow them to adhere (if applicable). Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

    • Cell Lysis: Harvest the cells, wash with PBS, and lyse them on ice using lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Western Blotting:

      • Load equal amounts of protein per lane on an SDS-PAGE gel.

      • Transfer the separated proteins to a PVDF membrane.

      • Block the membrane (e.g., with 5% non-fat milk in TBST).

      • Incubate with primary antibodies for the POI and the loading control.

      • Wash and incubate with HRP-conjugated secondary antibodies.

      • Detect the protein bands using an ECL substrate and an imaging system.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the POI band intensity to the corresponding loading control band intensity.

      • Plot the normalized protein levels against the log of the PROTAC concentration.

      • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel picolinamide-based CRBN ligands for PROTAC applications. Its strategic functionalization allows for the creation of diverse chemical linkers and the attachment of various POI-binding warheads. The systematic evaluation of the resulting PROTACs, using the protocols outlined above, is essential for determining their efficacy and advancing the development of new targeted protein degraders for therapeutic intervention.

References

Application Note: Streamlined Amidation of Ethyl 6-amino-3-bromopicolinate for the Synthesis of Diverse Chemical Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel therapeutic agents. Picolinates, a class of pyridine-containing compounds, are prevalent scaffolds in medicinal chemistry due to their unique physicochemical properties and ability to engage in various biological interactions. The amidation of functionalized picolinates, such as ethyl 6-amino-3-bromopicolinate, offers a robust and versatile method for generating large libraries of amide-containing compounds. This application note details a streamlined and efficient protocol for the amidation of this compound with a variety of carboxylic acids, facilitating the rapid synthesis of a diverse library of picolinamide derivatives.

The described method utilizes common coupling reagents to achieve high yields and purity across a range of substrates, making it amenable to high-throughput synthesis and library generation. The resulting amide products can be further functionalized at the bromine position, adding another layer of diversity to the synthesized library.

Experimental Protocols

General Procedure for the Amidation of this compound

This protocol describes a general method for the coupling of various carboxylic acids to this compound using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • A diverse set of carboxylic acids (R-COOH)

  • HATU (or a similar coupling reagent like HBTU or EDC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks or reaction vials

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Column chromatography system (if necessary for purification)

Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask or reaction vial, add the selected carboxylic acid (1.2 equivalents).

  • Reagent Addition: Dissolve the carboxylic acid in a minimal amount of anhydrous DMF. To this solution, add this compound (1.0 equivalent).

  • Coupling Agent Activation: In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF and add it to the reaction mixture.

  • Base Addition: Add DIPEA (2.5 equivalents) to the reaction mixture. The solution may change color.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed. This typically takes 2-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Aqueous Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (twice), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Data Presentation

The following table summarizes the results of the amidation of this compound with a representative set of carboxylic acids.

Entry Carboxylic Acid (R-COOH) Product Yield (%) Purity (%)
1Acetic AcidEthyl 6-acetamido-3-bromopicolinate92>98
2Benzoic AcidEthyl 6-benzamido-3-bromopicolinate88>99
3Cyclohexanecarboxylic AcidEthyl 3-bromo-6-(cyclohexanecarboxamido)picolinate95>97
4Phenylacetic AcidEthyl 3-bromo-6-(2-phenylacetamido)picolinate85>98
54-Methoxybenzoic AcidEthyl 3-bromo-6-(4-methoxybenzamido)picolinate90>99

Visualizations

Amidation_Workflow start Start reagents 1. Combine this compound, Carboxylic Acid, HATU, and DIPEA in DMF start->reagents reaction 2. Stir at Room Temperature (2-12 hours) reagents->reaction monitoring 3. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 4. Aqueous Workup (EtOAc, NaHCO3, Brine) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography) workup->purification characterization 6. Characterization (NMR, LC-MS) purification->characterization end End (Pure Amide Product) characterization->end

Caption: Workflow for the amidation of this compound.

Application Notes and Protocols: A Proposed Scale-Up Synthesis of Ethyl 6-amino-3-bromopicolinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-amino-3-bromopicolinate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules for drug discovery and development. Its substituted pyridine core is a common scaffold in a variety of pharmacologically active compounds. The growing demand for this intermediate necessitates the development of robust and scalable synthetic protocols to ensure a consistent and efficient supply for research and manufacturing campaigns.

This document outlines a detailed, proposed two-step protocol for the scale-up synthesis of this compound, commencing from the readily available 6-aminopicolinic acid. The protocol is designed to be a practical guide for chemists in process development and scale-up laboratories. The synthesis involves an initial esterification of 6-aminopicolinic acid to produce ethyl 6-aminopicolinate, followed by a regioselective bromination to yield the target compound. The methodologies provided are based on established chemical principles for pyridine derivatives and are intended to be a starting point for further optimization and validation at a larger scale.

Chemical Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination 6-aminopicolinic_acid 6-Aminopicolinic Acid plus1 + 6-aminopicolinic_acid->plus1 Ethanol Ethanol (Excess) plus1->Ethanol arrow1 H₂SO₄ (cat.) Reflux Ethanol->arrow1 Ethyl_6-aminopicolinate Ethyl 6-aminopicolinate arrow1->Ethyl_6-aminopicolinate Ethyl_6-aminopicolinate_reac Ethyl 6-aminopicolinate plus2 + Ethyl_6-aminopicolinate_reac->plus2 NBS N-Bromosuccinimide (NBS) plus2->NBS arrow2 Acetonitrile Room Temperature NBS->arrow2 Final_Product This compound arrow2->Final_Product

Caption: Overall two-step reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 6-aminopicolinate

This procedure details the Fischer esterification of 6-aminopicolinic acid.

Materials and Equipment:

  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Reflux condenser

  • Dropping funnel

  • Large-scale rotary evaporator

Procedure:

  • To a 10 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 6-aminopicolinic acid (1.00 kg, 7.24 mol).

  • Add ethanol (5.0 L) to the flask and begin stirring to form a slurry.

  • Carefully add concentrated sulfuric acid (142 mL, 2.68 mol) dropwise to the stirred slurry via a dropping funnel over a period of 30 minutes. An exotherm will be observed.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 16-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by approximately 70% using a rotary evaporator.

  • Slowly pour the concentrated mixture into 10 L of ice-cold water with vigorous stirring.

  • Adjust the pH of the aqueous solution to 8-9 using a 6 N sodium hydroxide solution. This will cause the product to precipitate.

  • Filter the solid precipitate and wash with cold water (2 x 1 L).

  • Dry the solid under vacuum at 40-50 °C to a constant weight to yield ethyl 6-aminopicolinate.

Step 2: Synthesis of this compound

This procedure describes the regioselective bromination of ethyl 6-aminopicolinate using N-bromosuccinimide (NBS). The amino group at the 6-position directs the electrophilic substitution to the 3- and 5-positions, with the 3-position being sterically less hindered.

Materials and Equipment:

  • 20 L jacketed glass reactor

  • Mechanical stirrer

  • Temperature probe

  • Inert gas (Nitrogen or Argon) inlet

  • Buchner funnel and filter flask

Procedure:

  • Charge the 20 L jacketed glass reactor with ethyl 6-aminopicolinate (1.00 kg, 6.02 mol) and acetonitrile (10.0 L).

  • Stir the mixture under a nitrogen atmosphere until all the solid has dissolved.

  • Cool the solution to 0-5 °C using a circulating chiller.

  • In a separate container, dissolve N-bromosuccinimide (1.12 kg, 6.32 mol, 1.05 eq) in acetonitrile (5.0 L).

  • Add the NBS solution to the cooled solution of ethyl 6-aminopicolinate dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the majority of the acetonitrile.

  • Add ethyl acetate (10 L) to the residue and wash with a saturated aqueous solution of sodium thiosulfate (2 x 5 L) to quench any remaining bromine, followed by a wash with saturated aqueous sodium bicarbonate (2 x 5 L) and brine (1 x 5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford pure this compound.

  • Dry the purified solid under vacuum at 40 °C to a constant weight.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Ethyl 6-aminopicolinate (Step 1)

ParameterValue
Starting Material6-Aminopicolinic Acid
Starting Material Mass1.00 kg
Moles of Starting Material7.24 mol
ReagentEthanol
Reagent Volume5.0 L
CatalystConcentrated H₂SO₄
Catalyst Volume142 mL
Expected ProductEthyl 6-aminopicolinate
Theoretical Yield1.20 kg
Typical Actual Yield1.02 - 1.14 kg (85-95%)
Purity (by HPLC)>98%

Table 2: Quantitative Data for the Synthesis of this compound (Step 2)

ParameterValue
Starting MaterialEthyl 6-aminopicolinate
Starting Material Mass1.00 kg
Moles of Starting Material6.02 mol
ReagentN-Bromosuccinimide (NBS)
Reagent Mass1.12 kg
Molar Ratio (NBS/Substrate)1.05 : 1
SolventAcetonitrile
Solvent Volume15.0 L
Expected ProductThis compound
Theoretical Yield1.47 kg
Typical Actual Yield1.18 - 1.32 kg (80-90%)
Purity (by HPLC)>99%

Experimental Workflow Diagram

G cluster_step1 Step 1: Esterification cluster_step2 Step 2: Bromination start1 Charge 6-Aminopicolinic Acid and Ethanol add_h2so4 Add conc. H₂SO₄ start1->add_h2so4 reflux Heat to Reflux (16-24h) add_h2so4->reflux monitor1 Monitor by HPLC/TLC reflux->monitor1 cool1 Cool to RT monitor1->cool1 Reaction Complete concentrate1 Concentrate in vacuo cool1->concentrate1 precipitate Pour into Ice Water & Adjust pH to 8-9 concentrate1->precipitate filter1 Filter Precipitate precipitate->filter1 dry1 Dry Under Vacuum filter1->dry1 product1 Ethyl 6-aminopicolinate dry1->product1 start2 Charge Ethyl 6-aminopicolinate and Acetonitrile product1->start2 Proceed to next step cool2 Cool to 0-5 °C start2->cool2 add_nbs Add NBS Solution cool2->add_nbs warm_rt Warm to RT (12-18h) add_nbs->warm_rt monitor2 Monitor by HPLC/TLC warm_rt->monitor2 concentrate2 Concentrate in vacuo monitor2->concentrate2 Reaction Complete workup Aqueous Work-up (Na₂S₂O₃, NaHCO₃, Brine) concentrate2->workup dry2 Dry Organic Layer (Na₂SO₄) workup->dry2 concentrate3 Concentrate to Crude Product dry2->concentrate3 recrystallize Recrystallize concentrate3->recrystallize dry3 Dry Under Vacuum recrystallize->dry3 product2 This compound dry3->product2

Caption: A detailed workflow for the scale-up synthesis of this compound.

Safety Considerations

  • Concentrated Sulfuric Acid: Corrosive and causes severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. The addition to ethanol is exothermic and should be done slowly and with cooling if necessary.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a well-ventilated fume hood with appropriate PPE.

  • Solvents: Ethanol, acetonitrile, and ethyl acetate are flammable. Ensure all heating and electrical equipment are properly grounded and operated in a well-ventilated area, away from ignition sources.

  • Large-Scale Reactions: All scale-up operations should be conducted behind a safety shield. It is crucial to have appropriate quenching agents and emergency procedures in place. A thorough process safety review should be conducted before attempting this synthesis at scale.

Conclusion

The provided protocol offers a comprehensive guide for the scaled-up synthesis of this compound. By following these detailed steps, researchers and production chemists can reliably produce this valuable intermediate in high yield and purity. It is recommended that a small-scale trial run be performed to validate the procedure before proceeding to a full-scale reaction. Further optimization of reaction conditions, such as solvent choice, temperature, and reaction time, may lead to improved efficiency and yield.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 6-amino-3-bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Ethyl 6-amino-3-bromopicolinate. This versatile building block is a valuable starting material in the synthesis of novel substituted aminopyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below describe common cross-coupling strategies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, to facilitate the development of new chemical entities.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2][3] this compound is an attractive substrate for such transformations, featuring a reactive bromine atom at the 3-position of the pyridine ring, which can be readily displaced by various coupling partners. The presence of the amino and ethyl ester functionalities offers further opportunities for diversification, making this molecule a key intermediate in the synthesis of complex heterocyclic compounds with potential biological activity.[4][5]

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The successful execution of a palladium-catalyzed cross-coupling reaction requires careful attention to several key parameters, including the choice of catalyst, ligand, base, and solvent, as well as the exclusion of oxygen and moisture. A typical workflow is depicted below.

G prep Preparation of Reactants and Reagents setup Reaction Setup (Inert Atmosphere) prep->setup reaction Reaction (Heating/Stirring) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup and Extraction monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromo-aminopyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)9012>90
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1001685-95
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF801280-90
4Pyridine-3-boronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃Acetonitrile/H₂O (5:1)801875-85
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[6]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[6]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)[6]

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.[6]

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 70-150 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[3] This reaction is particularly useful for synthesizing N-substituted aminopicolinates.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The following table provides examples of reaction conditions for the Buchwald-Hartwig amination of bromo-aminopyridine derivatives.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101285-95
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1001880-90
3BenzylaminePd₂(dba)₃ (2.5)Xantphos (5)K₂CO₃THF801275-85
4n-ButylaminePd(OAc)₂ (2)RuPhos (4)LiHMDSTHF651670-80
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure and should be optimized for the specific amine coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)[4]

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)[4]

  • Phosphine ligand (e.g., XPhos, 4 mol%)[4]

  • Base (e.g., NaOtBu, 1.4 equiv)[4]

  • Anhydrous, degassed solvent (e.g., Toluene)[4]

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, the palladium precursor, ligand, and base in a dry Schlenk flask.[4]

  • Add the anhydrous solvent and the amine coupling partner.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate under vacuum.

  • Purify the crude product by column chromatography.[4]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to alkynyl-substituted aromatic compounds.[1][7]

Data Presentation: Representative Sonogashira Coupling Conditions

The following table outlines typical conditions for the Sonogashira coupling of bromo-aminopyridines.

EntryAlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF1003>90
2TrimethylsilylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003~96
31-HeptynePd(PPh₃)₄ (5)CuI (10)PiperidineTHF65680-90
4EthynyltrimethylsilanePd(OAc)₂ (2)CuI (4)DIPAToluene801285-95
Experimental Protocol: Sonogashira Coupling

This protocol is based on conditions reported for the coupling of 2-amino-3-bromopyridines and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Ligand (e.g., PPh₃, 5.0 mol%)

  • Copper(I) iodide (CuI, 5.0 mol%)

  • Base (e.g., Et₃N)

  • Solvent (e.g., DMF)

  • Round-bottomed flask

  • Inert atmosphere (Nitrogen)

Procedure:

  • Under a nitrogen atmosphere, add the palladium catalyst, ligand, and CuI to a round-bottomed flask.

  • Add the solvent (e.g., DMF) and stir for 30 minutes.

  • Add this compound and the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 3 hours), monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the residue by column chromatography to afford the desired product.

Signaling Pathways and Logical Relationships

The catalytic cycles of these cross-coupling reactions share common fundamental steps, including oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

G cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle pd0_s Pd(0)L_n oa_s Oxidative Addition (Ar-X) pd0_s->oa_s pd2_s Ar-Pd(II)-X(L_n) oa_s->pd2_s tm_s Transmetalation (R-B(OR')_2) pd2_s->tm_s pd2_r_s Ar-Pd(II)-R(L_n) tm_s->pd2_r_s re_s Reductive Elimination pd2_r_s->re_s re_s->pd0_s Regenerates Catalyst product_s Ar-R re_s->product_s pd0_b Pd(0)L_n oa_b Oxidative Addition (Ar-X) pd0_b->oa_b pd2_b Ar-Pd(II)-X(L_n) oa_b->pd2_b coord_b Amine Coordination (R_2NH) pd2_b->coord_b depro_b Deprotonation (Base) coord_b->depro_b pd2_amido_b Ar-Pd(II)-NR_2(L_n) depro_b->pd2_amido_b re_b Reductive Elimination pd2_amido_b->re_b re_b->pd0_b Regenerates Catalyst product_b Ar-NR_2 re_b->product_b

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a diverse array of substituted aminopyridine derivatives. The protocols and data presented herein serve as a valuable resource for researchers in drug discovery and development, enabling the efficient synthesis of novel compounds for biological evaluation. Careful optimization of the reaction conditions is key to achieving high yields and purity for specific coupling partners.

References

Application Notes and Protocols for Click Chemistry with Ethyl 6-amino-3-bromopicolinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 6-amino-3-bromopicolinate derivatives in click chemistry, with a primary focus on their application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers in this cutting-edge area of drug discovery.

Introduction to Click Chemistry and this compound

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form stable products. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules. This compound has emerged as a valuable building block in medicinal chemistry, particularly as a precursor for ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the development of PROTACs.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI by the proteasome.

Application: Synthesis of VHL-based PROTACs

The primary application of this compound derivatives in the context of click chemistry is in the modular synthesis of VHL-recruiting PROTACs. The amino group of the picolinate can be converted into an azide, which can then be "clicked" onto an alkyne-functionalized ligand for a target protein. This modular approach allows for the rapid synthesis of libraries of PROTACs with varying linkers to optimize degradation efficiency.

Key Advantages:
  • Modularity: Easily swap different alkyne-containing POI ligands and linker lengths.

  • Efficiency: Click chemistry provides high yields and straightforward purification.

  • Versatility: The picolinate scaffold can be further modified to fine-tune the properties of the VHL ligand.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-azido-3-bromopicolinate

This protocol describes the conversion of the amino group of this compound to an azide group via a diazotization reaction followed by substitution with an azide salt. This is a crucial first step to prepare the picolinate derivative for click chemistry.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round bottom flasks

Procedure:

  • Diazotization:

    • Dissolve this compound (1.0 eq) in a solution of concentrated HCl and water at 0 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature between 0 and 5 °C.

    • Stir the reaction mixture at this temperature for 30 minutes.

  • Azide Substitution:

    • In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0 °C.

    • Slowly add the cold diazonium salt solution from step 1 to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 6-azido-3-bromopicolinate.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol outlines the general procedure for the click reaction between an azide-functionalized VHL ligand precursor (derived from this compound) and an alkyne-functionalized ligand for a protein of interest (POI).

Materials:

  • Azide-functionalized VHL ligand (e.g., derived from Ethyl 6-azido-3-bromopicolinate)

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • tert-Butanol/water or other suitable solvent system

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add the azide-functionalized VHL ligand (1.0 eq) and the alkyne-functionalized POI ligand (1.0 eq).

    • Add the solvent (e.g., a 1:1 mixture of tert-butanol and water).

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Catalyst Addition:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

    • In another vial, prepare a solution of copper(II) sulfate (0.1 eq) and THPTA (0.1 eq) in water.

  • Reaction:

    • To the degassed reaction mixture, add the sodium ascorbate solution followed by the copper(II) sulfate/THPTA solution.

    • Stir the reaction mixture at room temperature under an inert atmosphere. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude PROTAC can be purified by column chromatography or preparative HPLC.

Quantitative Data

The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The following tables provide representative data for VHL-based PROTACs targeting various proteins. While the specific use of this compound as the starting material for the VHL ligand is not always explicitly stated in the literature, these values are representative of the performance of PROTACs utilizing similar VHL ligands.

PROTACTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC 1 BRD422Rv10.32>95[1]
PROTAC 2 ARLNCaP0.5>90[1]
PROTAC 3 ARVCaP1.0>90[1]
PROTAC 4 CDK4/6-<10-[1]
PROTAC 5 BRD9-1-[1]
PROTAC 6 p38αMDA-MB-231~100>90[2]

Table 1: Degradation Potency of VHL-based PROTACs.

PROTACE3 Ligase LigandTarget Protein LigandLinker Type
PROTAC A VHL ligandJQ1 (BET inhibitor)PEG
PROTAC B VHL ligandAR-ligandAlkyl chain
PROTAC C VHL ligandCDK inhibitorPEG
PROTAC D VHL ligandp38α inhibitorAlkyl-PEG

Table 2: Components of Representative VHL-based PROTACs.

Visualization of Workflows and Pathways

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Precursors cluster_click Click Chemistry Assembly cluster_final Final Product and Evaluation This compound This compound Diazotization Diazotization This compound->Diazotization Alkyne-POI Ligand Alkyne-POI Ligand CuAAC Reaction CuAAC Reaction Alkyne-POI Ligand->CuAAC Reaction Azide Substitution Azide Substitution Diazotization->Azide Substitution Protocol 1 Ethyl 6-azido-3-bromopicolinate Ethyl 6-azido-3-bromopicolinate Azide Substitution->Ethyl 6-azido-3-bromopicolinate Protocol 1 Ethyl 6-azido-3-bromopicolinate->CuAAC Reaction Crude PROTAC Crude PROTAC CuAAC Reaction->Crude PROTAC Protocol 2 Purification Purification Crude PROTAC->Purification Pure PROTAC Pure PROTAC Purification->Pure PROTAC Biological Evaluation Biological Evaluation Pure PROTAC->Biological Evaluation

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex POI Protein of Interest POI->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Tagged POI Degradation Degradation Proteasome->Degradation Degraded Peptides

Caption: Mechanism of action for a VHL-based PROTAC.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Ethyl 6-amino-3-bromopicolinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 6-amino-3-bromopicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The synthesis of this compound typically involves the selective amination of a di-halogenated picolinate precursor, such as Ethyl 3,6-dibromopicolinate. The 6-position is generally more susceptible to nucleophilic aromatic substitution, allowing for the selective introduction of an amino group.

Q2: What are the critical parameters to control for achieving a high yield?

A2: Key parameters to control include the choice of aminating agent, reaction temperature, solvent, and the exclusion of moisture and oxygen. The purity of the starting materials is also crucial, as impurities can interfere with the reaction and lead to the formation of side products.

Q3: How can I minimize the formation of side products?

A3: Minimizing side product formation can be achieved by carefully controlling the reaction stoichiometry, temperature, and reaction time. Using a selective aminating agent and ensuring an inert atmosphere can prevent unwanted side reactions. Purification of the starting materials to remove any reactive impurities is also highly recommended.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel, followed by recrystallization. The choice of solvent system for both chromatography and recrystallization is critical for obtaining a high-purity product.

Troubleshooting Guide for Low Yield

Low yields in the synthesis of this compound can arise from several factors. The following guide provides a structured approach to identifying and resolving common issues.

Problem 1: Incomplete Conversion of Starting Material
Possible Cause Suggested Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Poor Quality of Reagents or Solvents Ensure all reagents are of high purity and solvents are anhydrous. Impurities in the starting material or solvent can inhibit the reaction.
Inadequate Mixing Ensure efficient stirring throughout the reaction, especially for heterogeneous mixtures, to ensure proper contact between reactants.
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Cause Suggested Solution
Di-substitution The formation of a di-amino product can occur if the reaction conditions are too harsh. Use a milder aminating agent or lower the reaction temperature to improve selectivity. Carefully control the stoichiometry of the aminating agent.
Hydrolysis of the Ester If water is present in the reaction mixture, hydrolysis of the ethyl ester group can occur. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction with Solvent Some solvents may react with the starting materials or intermediates under the reaction conditions. Choose an inert solvent that is stable at the reaction temperature.
Problem 3: Product Degradation
Possible Cause Suggested Solution
High Reaction Temperature The product may be thermally unstable. If degradation is suspected, attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Air or Light Sensitivity Some aminopicolinates can be sensitive to air or light. Perform the reaction under an inert atmosphere and protect the reaction vessel from light.
Harsh Work-up Conditions Acidic or basic conditions during the work-up procedure can lead to product degradation. Use mild work-up conditions and avoid prolonged exposure to strong acids or bases.

Experimental Protocols

A general experimental protocol for the synthesis of this compound via selective amination is provided below. Please note that specific conditions may need to be optimized for your particular setup and reagents.

Synthesis of this compound from Ethyl 3,6-dibromopicolinate

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 3,6-dibromopicolinate (1.0 eq) and a suitable anhydrous solvent (e.g., dioxane or toluene).

  • Addition of Reagents: Add the aminating agent (e.g., a solution of ammonia in a suitable solvent or an ammonia equivalent, 1.1 - 1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically monitored by TLC or LC-MS until completion).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, and melting point).

Visualizing the Troubleshooting Process

The following workflow diagram illustrates a logical approach to troubleshooting low yield in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Analyze TLC/LC-MS complete_conversion Complete Conversion incomplete_conversion->complete_conversion No sub_issue_time_temp Insufficient Time/ Temperature? incomplete_conversion->sub_issue_time_temp Yes sub_issue_reagents Poor Reagent/ Solvent Quality? incomplete_conversion->sub_issue_reagents Yes check_side_products Analyze for Side Products complete_conversion->check_side_products solution_time_temp Increase Time/ Temperature sub_issue_time_temp->solution_time_temp solution_reagents Purify/Replace Reagents & Solvents sub_issue_reagents->solution_reagents end_success Yield Improved solution_time_temp->end_success solution_reagents->end_success side_products_present Side Products Present? check_side_products->side_products_present Analyze Crude NMR/MS no_side_products No Significant Side Products side_products_present->no_side_products No sub_issue_distub Di-substitution? side_products_present->sub_issue_distub Yes sub_issue_hydrolysis Hydrolysis? side_products_present->sub_issue_hydrolysis Yes check_degradation Suspect Product Degradation? no_side_products->check_degradation solution_distub Milder Conditions/ Stoichiometry Control sub_issue_distub->solution_distub solution_hydrolysis Use Anhydrous Conditions sub_issue_hydrolysis->solution_hydrolysis solution_distub->end_success solution_hydrolysis->end_success degradation_yes Degradation Likely check_degradation->degradation_yes solution_degradation Lower Temperature/ Inert Atmosphere/ Mild Work-up degradation_yes->solution_degradation solution_degradation->end_success

Caption: A flowchart for troubleshooting low yield.

This technical support guide provides a starting point for addressing low yields in the synthesis of this compound. For further assistance, please consult relevant literature and consider the specific context of your experimental setup.

Technical Support Center: Optimizing Reaction Temperature for Ethyl 6-amino-3-bromopicolinate Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-amino-3-bromopicolinate coupling reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for coupling reactions involving this compound?

The optimal reaction temperature is highly dependent on the specific type of coupling reaction being performed (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). Generally, initial screenings for palladium-catalyzed cross-coupling reactions are conducted in the range of 80-120°C.[1][2][3] However, some modern catalyst systems can facilitate these reactions at lower temperatures, even down to room temperature.[1][4]

Q2: How does reaction temperature influence the outcome of the coupling reaction?

Reaction temperature is a critical parameter that can significantly impact reaction rate, product yield, and the formation of impurities.

  • Higher Temperatures: Generally accelerate the reaction rate. However, excessively high temperatures can lead to the decomposition of starting materials, products, or the catalyst, and may promote side reactions such as debromination.[2]

  • Lower Temperatures: Can improve selectivity and minimize the formation of byproducts.[5] However, the reaction rate may be significantly slower, requiring longer reaction times. In some cases, low temperatures are necessary to maintain the stereochemical integrity of chiral molecules.[5]

Q3: Can the choice of catalyst and ligand affect the optimal reaction temperature?

Absolutely. The selection of the palladium catalyst and the phosphine ligand is crucial. Bulky, electron-rich phosphine ligands can stabilize the active Pd(0) species and facilitate the catalytic cycle, often allowing for reactions to be run at lower temperatures.[2] Different generations of catalysts, for instance in Buchwald-Hartwig amination, have been developed to be effective under milder conditions.[4]

Q4: What role does the base play in temperature optimization?

The choice of base is interconnected with the optimal reaction temperature. Stronger bases like NaOtBu may facilitate the reaction at lower temperatures, while weaker bases such as K₂CO₃ or Cs₂CO₃ might require higher temperatures to achieve a comparable reaction rate.[1] It is important to choose a base that is strong enough to effect the desired transformation but not so strong as to cause degradation of the starting materials or products, especially at elevated temperatures.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My coupling reaction with this compound is resulting in a low yield or no product at all. How can I troubleshoot this with respect to temperature?

A: Low conversion is a common issue that can often be addressed by systematically optimizing the reaction temperature.

Troubleshooting Steps:

  • Gradual Temperature Increase: If you started at a lower temperature (e.g., room temperature or 40°C), gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS at each temperature point. Many coupling reactions require heating to proceed at an optimal rate.[3]

  • Check for Catalyst Decomposition: If you are running the reaction at a high temperature (e.g., >120°C), the catalyst may be decomposing. This can sometimes be observed by the formation of palladium black.[6] Consider running the reaction at a slightly lower temperature for a longer duration.

  • Solvent Boiling Point: Ensure your reaction temperature does not exceed the boiling point of your solvent. If a higher temperature is required, switch to a higher-boiling point solvent (e.g., from THF to dioxane or toluene).

  • Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed. Oxygen can deactivate the Pd(0) catalyst, and this effect can be more pronounced at higher temperatures.[2][3]

Issue 2: Significant Formation of Side Products (e.g., Debromination)

Q: I am observing a significant amount of debrominated starting material (Ethyl 6-aminopicolinate) in my reaction mixture. How can I minimize this side reaction by adjusting the temperature?

A: Protodebromination is a common side reaction, especially with electron-rich heterocyclic systems. Temperature plays a key role in controlling this undesired pathway.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can promote side reactions like debromination.[2] Try reducing the reaction temperature. While this may slow down the desired reaction, it can significantly decrease the rate of the side reaction.

  • Optimize Base and Temperature Combination: Strong bases can facilitate debromination. If you are using a strong base, consider switching to a milder base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃) and you may need to adjust the temperature accordingly.[2]

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can be a proton source for debromination. Traces of water can be more problematic at higher temperatures.[2]

Data Presentation

Table 1: Temperature Screening for a Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid.

EntryTemperature (°C)Reaction Time (h)Yield (%)
1Room Temperature24<5
2601235
380878
4100692
5120685 (with side products)

Conditions: this compound (1 equiv.), Phenylboronic Acid (1.5 equiv.), Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (2 equiv.), Dioxane/H₂O (4:1).

Table 2: Influence of Base and Temperature on a Buchwald-Hartwig Amination with Morpholine.

EntryBaseTemperature (°C)Reaction Time (h)Yield (%)
1K₂CO₃1001245
2K₃PO₄1001068
3NaOtBu80495
4NaOtBu100490 (decomposition observed)

Conditions: this compound (1 equiv.), Morpholine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Toluene.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.[3]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

General Protocol for Sonogashira Coupling:
  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).[2]

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine).

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 70°C) under an argon atmosphere.[2][7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and filter through a pad of Celite to remove catalyst residues, rinsing with an appropriate organic solvent.

  • Concentrate the filtrate and purify the crude product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base assembly Assemble Glassware (Schlenk Flask) reagents->assembly degas Evacuate & Backfill with Inert Gas (3x) assembly->degas solvent Add Degassed Solvent degas->solvent heating Heat to Optimized Temperature solvent->heating stirring Vigorous Stirring heating->stirring monitoring Monitor Progress (TLC / LC-MS) stirring->monitoring cooling Cool to RT monitoring->cooling extraction Dilute & Extract cooling->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify (Column Chromatography) concentration->purification

Caption: General experimental workflow for a cross-coupling reaction.

troubleshooting_logic start Low Yield or Side Product Formation q_temp Is the reaction temperature optimized? start->q_temp temp_screen Perform Temperature Screen (e.g., 60, 80, 100, 120 °C) q_temp->temp_screen No q_high_temp Is significant decomposition or debromination observed? q_temp->q_high_temp Yes temp_screen->q_high_temp lower_temp Lower Reaction Temperature (e.g., by 20 °C) q_high_temp->lower_temp Yes q_low_temp Is the reaction too slow? q_high_temp->q_low_temp No lower_temp->q_low_temp increase_temp Increase Reaction Temperature (e.g., by 20 °C) q_low_temp->increase_temp Yes success Optimized Condition Achieved q_low_temp->success No re_evaluate Re-evaluate Catalyst, Ligand, and Base increase_temp->re_evaluate re_evaluate->temp_screen

Caption: Troubleshooting logic for temperature optimization.

References

Technical Support Center: Ethyl 6-amino-3-bromopicolinate Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a systematic approach to improving the solubility of Ethyl 6-amino-3-bromopicolinate. Given the limited publicly available data on this specific compound, this guide provides a framework for initial characterization followed by targeted solubility enhancement strategies.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take before attempting to improve the solubility of this compound?

A1: Before attempting solubility enhancement, it is crucial to determine the baseline physicochemical properties of your sample. This data will inform the selection of the most appropriate and effective solubility enhancement techniques. Key parameters to determine are:

  • Aqueous Solubility: Establish the solubility in purified water and relevant buffer systems (e.g., pH 1.2, 6.8, and 7.4 to simulate physiological conditions).

  • pKa: The acid dissociation constant (pKa) will indicate if the molecule is ionizable, which is critical for pH adjustment strategies.

  • LogP: The octanol-water partition coefficient (LogP) will determine the lipophilicity of the compound, guiding the choice between aqueous and lipid-based formulation strategies.

  • Melting Point & Thermal Properties: Understanding the melting point and thermal stability is essential for techniques involving heat, such as hot-melt extrusion and solid dispersions.

  • Functional Group Analysis: Confirming the functional groups via techniques like FTIR spectroscopy can provide insights into potential intermolecular interactions.

Q2: My batch of this compound shows poor solubility in water. What are the most common reasons for this?

A2: Poor aqueous solubility for a crystalline organic compound like this compound can be attributed to several factors:

  • High Crystal Lattice Energy: The energy required to break the crystal lattice of the solid may be greater than the energy released upon solvation. Compounds with high melting points often have high lattice energies.

  • Hydrophobicity: The presence of nonpolar regions in the molecule can lead to unfavorable interactions with water molecules.

  • Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and dissolve.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.

Q3: Which solubility enhancement technique is the best for this compound?

A3: There is no single "best" technique without first characterizing the compound. The optimal strategy depends on its physicochemical properties. A decision-making workflow, as outlined in the Troubleshooting Guide below, can help you select the most promising approaches based on your experimental data.

Q4: How can I interpret the results of my initial solubility and physicochemical property tests?

A4: The data you generate will guide your strategy. For example:

  • If the compound has a pKa between 2 and 10, it is ionizable, and pH adjustment is a viable and often simple first approach.

  • A high LogP value (e.g., > 2) suggests lipophilicity, making co-solvency with organic solvents or lipid-based systems good candidates.

  • A high melting point may indicate a strong crystal lattice, suggesting that techniques that disrupt the crystal structure, such as solid dispersions or particle size reduction, could be effective.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

This guide provides a systematic workflow for researchers to characterize and enhance the solubility of this compound.

Step 1: Physicochemical Characterization

Before proceeding with solubility enhancement, it is essential to determine the fundamental properties of your compound. The following table outlines the key experiments and their implications.

Table 1: Initial Physicochemical Characterization of this compound

ParameterExperimental MethodHypothetical ResultImplication for Solubility Enhancement
Aqueous Solubility Shake-Flask Method< 0.1 mg/mL at pH 7.4Indicates poor aqueous solubility, requiring enhancement.
pKa Potentiometric Titration or UV-Vis SpectrophotometrypKa₁ ≈ 3.5 (pyridine nitrogen), pKa₂ ≈ 8.0 (amino group)The compound is ionizable. Solubility will be pH-dependent. pH adjustment is a promising strategy.
LogP Shake-Flask or HPLC Method2.5Moderately lipophilic. Co-solvents and lipid-based systems could be effective.
Melting Point (Tm) Differential Scanning Calorimetry (DSC)150 °CModerately high melting point suggests significant crystal lattice energy. Amorphous solid dispersions or particle size reduction could be beneficial.
Functional Groups FTIR SpectroscopyPeaks corresponding to amine (N-H), ester (C=O), and aromatic C-Br bonds.Confirms the presence of ionizable and hydrogen-bonding groups that can be targeted for solubility enhancement.
Step 2: Decision-Making for Solubility Enhancement

Based on the characterization data, the following decision tree can guide the selection of appropriate solubility enhancement techniques.

decision_tree start Start: Poorly Soluble This compound pka Is the compound ionizable? (pKa determined) start->pka logp What is the LogP value? pka->logp No / or in parallel ph_adjust pH Adjustment (Salt Formation) pka->ph_adjust Yes tm What is the Melting Point (Tm)? logp->tm LogP < 2 cosolvency Co-solvency logp->cosolvency LogP > 2 complexation Cyclodextrin Complexation logp->complexation Consider in parallel for lipophilic compounds solid_dispersion Solid Dispersion (Amorphization) tm->solid_dispersion Tm < 200°C micronization Particle Size Reduction (Micronization) tm->micronization Tm > 200°C

Caption: Decision tree for selecting a solubility enhancement strategy.

Step 3: Experimental Protocols for Solubility Enhancement

The following are detailed protocols for the most relevant solubility enhancement techniques based on the hypothetical properties of this compound.

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the pH-solubility profile and identify the optimal pH for solubilization.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility (mg/mL or µM) as a function of pH.

Expected Outcome: Based on the hypothetical pKa values, the solubility is expected to be higher at pH values below pKa₁ (due to protonation of the pyridine nitrogen) and above pKa₂ (due to deprotonation of the amino group).

Protocol 2: Solubility Enhancement by Co-solvency

Objective: To evaluate the effect of water-miscible organic co-solvents on the solubility of this compound.

Methodology:

  • Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v).

  • Determine the solubility of the compound in each co-solvent mixture using the shake-flask method as described in Protocol 1.

  • Plot the solubility as a function of the co-solvent concentration.

Expected Outcome: For a moderately lipophilic compound (hypothetical LogP = 2.5), the solubility is expected to increase with an increasing concentration of the organic co-solvent.

Table 2: Hypothetical Solubility of this compound in Co-solvent Systems

Co-solvent System (v/v)Solubility (mg/mL)
Water< 0.1
20% Ethanol in Water0.5
40% Ethanol in Water2.1
20% PEG 400 in Water0.8
40% PEG 400 in Water3.5

Protocol 3: Solubility Enhancement by Solid Dispersion

Objective: To improve the dissolution rate and apparent solubility by converting the crystalline compound into an amorphous solid dispersion.

Methodology (Solvent Evaporation Method):

  • Select a suitable hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®).

  • Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Prepare different drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve.

  • Characterize the solid dispersion for amorphicity (using DSC and/or PXRD) and perform dissolution studies.

Expected Outcome: The amorphous solid dispersion should exhibit a significantly faster dissolution rate and potentially a higher apparent solubility compared to the crystalline form.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

solubility_testing_workflow cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Equilibrate (shake) for 24-48h prep1->prep2 sep1 Centrifuge to pellet solid prep2->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 analysis1 Quantify concentration (e.g., HPLC-UV) sep2->analysis1 analysis2 Calculate Solubility analysis1->analysis2

Caption: Workflow for Equilibrium Solubility Determination.

solid_dispersion_workflow start Dissolve Compound & Carrier in a common solvent step1 Solvent Evaporation (Rotary Evaporator) start->step1 step2 Vacuum Drying step1->step2 step3 Pulverize and Sieve step2->step3 end Characterize & Perform Dissolution Studies step3->end

Caption: Workflow for Solid Dispersion Preparation via Solvent Evaporation.

Disclaimer: The quantitative data presented in this guide is hypothetical and for illustrative purposes only. Researchers must perform their own experiments to determine the actual properties and optimal solubility enhancement strategy for this compound. Always follow appropriate laboratory safety procedures.

Technical Support Center: Preventing Byproduct Formation in Suzuki Coupling of Picolinates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with byproduct formation in the Suzuki-Miyaura coupling of picolinate esters. The guidance provided here is designed to help you diagnose and resolve common issues to improve reaction efficiency and yield.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Coupled Picolinate Product

Low or no conversion of starting materials is a frequent challenge. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions & Best Practices
Catalyst Deactivation (The "2-Pyridyl Problem") The Lewis basic nitrogen on the picolinate substrate can coordinate to the palladium catalyst, forming inactive complexes and halting the catalytic cycle.[1][2] To mitigate this: 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center.[1] 2. Use Precatalysts: Utilize well-defined palladium precatalysts to ensure efficient generation of the active Pd(0) species.[1] 3. Slow Addition: Slowly add the picolinate substrate to the reaction mixture to maintain a low concentration and reduce catalyst inhibition.[1]
Inefficient Oxidative Addition Picolinate halides, especially chlorides, can be less reactive due to a strong carbon-halide bond, making the initial oxidative addition step difficult.[2] 1. Choice of Halide: If possible, use the corresponding bromide or iodide instead of the chloride, as the C-Br and C-I bonds are weaker and more reactive. 2. Increase Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition of less reactive halides.[2]
Poor Solubility of Reagents The picolinate substrate or other reaction components may not be fully dissolved in the chosen solvent, leading to a sluggish reaction.[1] 1. Solvent Screening: Test a range of solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF, toluene).[1] 2. Elevated Temperature: Increasing the reaction temperature can improve the solubility of the reagents.[1]
Issue 2: Significant Formation of Homocoupling Byproducts

Homocoupling results in the formation of a symmetrical biaryl from the boronic acid or the picolinate starting material, reducing the yield of the desired product.

Potential Cause Recommended Solutions & Best Practices
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids by oxidizing the active Pd(0) catalyst to Pd(II), which can then participate in a homocoupling pathway.[1] 1. Thorough Degassing: Degas the solvent and the reaction mixture with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes before adding the catalyst.[3] 2. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.[1]
Palladium(II)-Mediated Homocoupling If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled product before the catalytic cycle is fully established. 1. Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. 2. Efficient Precatalyst Reduction: If using a Pd(II) source, ensure conditions are suitable for its rapid reduction to Pd(0).
Sub-optimal Reaction Conditions The choice of base and solvent can influence the rate of homocoupling. 1. Base Screening: Screen different bases; for example, weaker bases may sometimes reduce homocoupling. 2. Solvent Effects: The solvent can influence the relative rates of the desired cross-coupling and undesired homocoupling.
Issue 3: Prevalent Protodeboronation of the Boronic Acid

Protodeboronation is the cleavage of the carbon-boron bond of the organoboron reagent, replacing it with a carbon-hydrogen bond. This is a common side reaction with heteroaryl boronic acids.[1][2]

Potential Cause Recommended Solutions & Best Practices
Instability of the Boronic Acid Pyridylboronic acids, in particular, are susceptible to protodeboronation, especially in the presence of aqueous bases.[2] 1. Use Boronic Esters: Employ more stable boronic acid derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[2] These are less prone to this side reaction. 2. Anhydrous Conditions: Running the reaction under anhydrous conditions can minimize the presence of a proton source.[1]
High Reaction Temperature and Long Reaction Times Elevated temperatures and prolonged reaction times can increase the rate of protodeboronation.[1] 1. Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Monitor Reaction Progress: Closely monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
Inappropriate Base The choice of base can significantly impact the rate of protodeboronation. 1. Base Screening: Experiment with different bases. For example, potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.

Data Presentation: Impact of Reaction Parameters on Byproduct Formation

The following tables provide representative data on how changing the ligand and the boron source can affect the yield of the desired product and the formation of byproducts in the Suzuki coupling of a halo-picolinate.

Table 1: Effect of Ligand on the Suzuki Coupling of Ethyl 2-bromopicolinate with Phenylboronic Acid

Ligand Yield of Coupled Product (%) Homocoupling of Boronic Acid (%) Protodeboronation of Boronic Acid (%)
PPh₃451510
SPhos85<5<5
XPhos92<2<3
None<10>20>15

Reaction Conditions: Ethyl 2-bromopicolinate (1.0 equiv), phenylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 equiv), Dioxane/H₂O (4:1), 100 °C, 12 h.

Table 2: Comparison of Boron Reagents in the Suzuki Coupling of Methyl 2-chloropicolinate

Boron Reagent Yield of Coupled Product (%) Protodeboronation (%)
Phenylboronic Acid3525
Phenylboronic Acid Pinacol Ester78<5
Potassium Phenyltrifluoroborate72<8
Phenyl MIDA boronate85<2

Reaction Conditions: Methyl 2-chloropicolinate (1.0 equiv), Boron Reagent (1.2 equiv), XPhos Pd G3 (2 mol%), K₃PO₄ (2.0 equiv), Dioxane/H₂O (10:1), 110 °C, 18 h.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Halopicolinate Ester

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Halopicolinate ester (e.g., ethyl 2-bromopicolinate) (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or a precatalyst like XPhos Pd G3 (2 mol%))

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the halopicolinate ester, the boronic acid/ester, the base, and the palladium catalyst/ligand.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Protocol for Analysis of Byproducts by GC-MS
  • Sample Preparation: At the end of the reaction, take a small aliquot (e.g., 50 µL) of the crude reaction mixture.

  • Quenching: Quench the aliquot with water (e.g., 500 µL).

  • Extraction: Extract with an organic solvent (e.g., ethyl acetate, 500 µL).

  • Analysis: Inject a sample of the organic layer into the GC-MS.

  • Identification: Identify the desired product and byproducts (homocoupled product, protodeboronated starting material) by their mass spectra and retention times.

  • Quantification: Use an internal standard to quantify the relative amounts of each component.

Mandatory Visualizations

Suzuki_Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Picolinate-X Picolinate-Halide Picolinate-X->Oxidative_Addition Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Byproduct_Pathways cluster_suzuki Desired Suzuki Coupling cluster_homocoupling Homocoupling Byproduct cluster_protodeboronation Protodeboronation Byproduct Picolinate-X Picolinate-Halide Coupled_Product Desired Picolinate Product Picolinate-X->Coupled_Product Suzuki Cycle Ar-B(OR)2 Aryl Boronic Ester Ar-B(OR)2->Coupled_Product Pd_Catalyst Pd(0) Catalyst Ar-B(OR)2_2 2 x Aryl Boronic Ester Homocoupled_Product Ar-Ar Byproduct Ar-B(OR)2_2->Homocoupled_Product Reaction O2_Pd(II) O2 / Pd(II) O2_Pd(II)->Homocoupled_Product Ar-B(OR)2_3 Aryl Boronic Ester Protodeboronated_Product Ar-H Byproduct Ar-B(OR)2_3->Protodeboronated_Product Reaction Proton_Source H+ Source (e.g., H2O) Proton_Source->Protodeboronated_Product

Caption: Competing byproduct formation pathways in Suzuki coupling.

Troubleshooting_Workflow Start Low Yield in Picolinate Suzuki Coupling Check_SM Starting Materials Consumed? Start->Check_SM Complex_Mixture Complex Mixture of Products? Check_SM->Complex_Mixture Yes Catalyst_Problem Catalyst Deactivation Likely (2-Pyridyl Problem) Check_SM->Catalyst_Problem No Homocoupling Significant Homocoupling? Complex_Mixture->Homocoupling Yes Optimize_Catalyst Use Bulky Ligand (e.g., XPhos) Use Precatalyst Catalyst_Problem->Optimize_Catalyst Degas Thoroughly Degas Reaction Use Pd(0) Source Homocoupling->Degas Yes Protodeboronation Significant Protodeboronation? Homocoupling->Protodeboronation No Boron_Source Use Boronic Ester (Pinacol, MIDA) Anhydrous Conditions Protodeboronation->Boron_Source Yes Optimize_Conditions Screen Base and Solvent Adjust Temperature Protodeboronation->Optimize_Conditions No

Caption: Troubleshooting workflow for low yields in picolinate Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with picolinates more challenging than with simple aryl halides?

A1: The primary challenge arises from the Lewis basic nitrogen atom in the pyridine ring of the picolinate. This nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst complexes.[1][2] This phenomenon, often called the "2-pyridyl problem," can slow down or completely halt the catalytic cycle.

Q2: I observe a significant amount of my starting boronic acid being converted to the corresponding arene. What is happening and how can I prevent it?

A2: This side reaction is called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] Pyridylboronic acids are particularly prone to this. To prevent it, you should consider using more stable boronic acid derivatives like pinacol or MIDA boronates and ensure your reaction conditions are optimized (e.g., choice of base, temperature, and reaction time).[2]

Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?

A3: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition. This can happen when the active Pd(0) species agglomerates and precipitates out of solution. This is often a consequence of a slow catalytic cycle, which can be caused by catalyst poisoning from the picolinate substrate. Using bulky, electron-rich ligands can help stabilize the active catalyst and prevent decomposition.

Q4: Can I use a picolinate chloride for Suzuki coupling?

A4: While possible, aryl chlorides are generally less reactive than the corresponding bromides and iodides in Suzuki couplings due to the stronger carbon-chlorine bond.[5] This makes the oxidative addition step more challenging. To successfully couple picolinate chlorides, you will likely need a highly active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), and potentially higher reaction temperatures.

Q5: What is the best base to use for Suzuki coupling of picolinates?

A5: The choice of base is highly substrate-dependent and often requires screening. However, for challenging couplings involving heteroaryl substrates, inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used and often give good results. Stronger bases may be required for less reactive halides, but care must be taken as they can also promote side reactions like protodeboronation.

References

Technical Support Center: Minimizing Homocoupling in Ethyl 6-amino-3-bromopicolinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful functionalization of Ethyl 6-amino-3-bromopicolinate is crucial for the synthesis of a wide array of complex molecules. However, a common and often frustrating side reaction is the homocoupling of starting materials, which can significantly reduce the yield of the desired cross-coupled product and complicate purification. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my reaction with this compound?

Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of cross-coupling reactions with this compound, you may observe the formation of symmetrical biaryls from the boronic acid (in Suzuki reactions), diarylamines from the amine (in Buchwald-Hartwig reactions), or diynes from the terminal alkyne (in Sonogashira reactions). This side reaction consumes your valuable starting materials, reduces the yield of your target molecule, and introduces impurities that can be challenging to separate from the desired product.

Q2: What are the primary causes of homocoupling?

The main culprits behind homocoupling in palladium-catalyzed cross-coupling reactions are:

  • Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of organoboron reagents in Suzuki reactions. Oxygen can also facilitate the homocoupling of terminal alkynes in Sonogashira reactions.

  • Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) catalyst can sometimes proceed through a pathway that involves the homocoupling of the organometallic reagent.

  • Suboptimal Reaction Conditions: Factors such as high temperatures, prolonged reaction times, and the choice of base and solvent can influence the rate of homocoupling relative to the desired cross-coupling reaction.

Q3: How can I minimize homocoupling in my Suzuki-Miyaura coupling reaction?

To suppress the formation of biaryl byproducts from your boronic acid, consider the following strategies:

  • Rigorous Degassing: Thoroughly degas your solvents and the reaction vessel to remove dissolved oxygen. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw technique.[1]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass the in-situ reduction step that may lead to homocoupling.[1]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands like those from the Buchwald family (e.g., SPhos, XPhos). These ligands can promote the desired cross-coupling pathway and sterically hinder the homocoupling reaction.

  • Slow Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q4: What are the best practices to avoid homocoupling in Buchwald-Hartwig amination?

While less common than in Suzuki reactions, homocoupling of the amine or the aryl halide can occur. To minimize these side reactions:

  • Optimize Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, screening different bases (e.g., K₃PO₄, Cs₂CO₃) can be beneficial, as the optimal base can be substrate-dependent.[2][3]

  • Ligand Choice: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that facilitate the catalytic cycle and can suppress side reactions.[4]

  • Control Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions.

Q5: How can I prevent diyne formation in my Sonogashira coupling reaction?

The homocoupling of terminal alkynes to form diynes (Glaser coupling) is a significant side reaction in Sonogashira couplings. To prevent this:

  • Copper-Free Conditions: The copper co-catalyst is often implicated in alkyne homocoupling. Employing a copper-free Sonogashira protocol can effectively eliminate this side reaction.[5][6]

  • Amine Base: The choice of amine base is important. Piperidine or triethylamine are commonly used.

  • Inert Atmosphere: As with other cross-coupling reactions, maintaining a strictly inert atmosphere is crucial to prevent oxygen-promoted homocoupling.[7]

Troubleshooting Guides

Issue 1: Significant Homocoupling Product Observed by LC-MS or NMR
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Degassing Improve your degassing procedure. Sparge solvents with argon or nitrogen for at least 30 minutes. For highly sensitive reactions, use the freeze-pump-thaw method (3 cycles).Reduction in homocoupling byproducts.
Use of a Pd(II) Precatalyst Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.Decreased homocoupling, especially at the beginning of the reaction.
Suboptimal Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).Identification of a ligand that promotes cross-coupling over homocoupling.
High Concentration of Reagents Try slow addition of the boronic acid or alkyne via a syringe pump.Lower instantaneous concentration of the coupling partner, reducing the rate of homocoupling.
Presence of Copper (Sonogashira) Switch to a well-established copper-free Sonogashira protocol.Elimination of copper-catalyzed alkyne homocoupling.
Issue 2: Low Yield of Desired Cross-Coupled Product
Potential Cause Troubleshooting Step Expected Outcome
Catalyst Deactivation Ensure all reagents and solvents are pure and anhydrous (unless the protocol specifies water). Use fresh, high-purity catalysts and ligands.Improved catalyst lifetime and higher product yield.
Incorrect Base Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu). The optimal base is often substrate and ligand dependent.Increased reaction rate and yield of the desired product.
Suboptimal Temperature Optimize the reaction temperature. Start with the temperature reported in a similar protocol and screen in increments of 10 °C.Finding the balance between a sufficient reaction rate and minimizing side reactions.
Protodeborylation (Suzuki) Use boronic esters (e.g., pinacol esters) which are more stable than boronic acids. Minimize water content if possible.Reduced loss of the boronic acid starting material.
Dehalogenation This can be a competing side reaction. Screening different ligands and bases may help to suppress it.Increased yield of the cross-coupled product relative to the dehalogenated starting material.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific arylboronic acids.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

    • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[8]

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and should be optimized for the specific amine.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.1-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)

    • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask.

    • Add the base, this compound, and the amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

General Protocol for Copper-Free Sonogashira Coupling of this compound

This copper-free protocol is designed to minimize alkyne homocoupling.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

    • Heat the reaction mixture to 50-80 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.[9]

Visualizing Reaction Pathways

To aid in understanding the desired reaction and the competing homocoupling side reaction, the following diagrams illustrate the general catalytic cycles.

Suzuki_Coupling cluster_homocoupling Homocoupling Side Reaction Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Pd(II) Pd(II) Ar'-Pd(II)-Ar' Ar'-Pd(II)-Ar' Pd(II)->Ar'-Pd(II)-Ar' Transmetalation (second equivalent) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Pd(II) Transmetalation Pd(0) Pd(0) Ar'-Pd(II)-Ar'->Pd(0) Reductive Elimination (Ar'-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling and a competing homocoupling pathway.

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Amine Coordination Amine Coordination Ar-Pd(II)-X->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 Deprotonation->Ar-Pd(II)-NR2 Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-NR2

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Coupling cluster_homocoupling Homocoupling (Glaser Coupling) Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-C≡C-Cu Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Transmetalation->Ar-Pd(II)-C≡C-R Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-C≡C-R R-C≡C-H R-C≡C-H Cu(I) Cu(I) R-C≡C-H->Cu(I) Base R-C≡C-Cu R-C≡C-Cu Cu(I)->R-C≡C-Cu Diyne Diyne R-C≡C-Cu->Diyne Oxidant (O2)

Caption: Catalytic cycles for the Sonogashira cross-coupling and the copper-mediated homocoupling of alkynes.

References

"Workup procedure for removing impurities from Ethyl 6-amino-3-bromopicolinate reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the workup and purification of Ethyl 6-amino-3-bromopicolinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, over-brominated byproducts (e.g., dibrominated picolinates), and products of side reactions. The specific impurities will depend on the synthetic route employed.

Q2: What is a standard workup procedure for a reaction mixture containing this compound?

A2: A typical workup involves quenching the reaction, followed by an aqueous extraction to remove inorganic salts and water-soluble impurities. The reaction mixture is often diluted with an organic solvent like ethyl acetate or dichloromethane, washed with water and then brine.[1] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Q3: My product, an aminopicolinate derivative, shows significant tailing during silica gel column chromatography. What can I do to improve the peak shape?

A3: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. To mitigate this, you can add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent. This will help to neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

Q4: I am having trouble finding a suitable solvent for the recrystallization of my aminobromopicolinate product. What is a good starting point?

A4: A solvent system of ethyl acetate/hexane is often effective for recrystallizing picolinate derivatives.[1] You can dissolve your crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes slightly cloudy. Allowing the solution to cool slowly should induce crystallization. Other potential solvent systems to screen include ethanol/water and toluene.

Q5: Can the ethyl ester group be hydrolyzed during the workup?

A5: Yes, the ethyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[2] It is advisable to use mild conditions during the workup, such as washing with saturated sodium bicarbonate solution for neutralization, and to avoid prolonged exposure to strong acids or bases.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield after aqueous extraction The product has some solubility in the aqueous phase, especially if the pH is acidic, which can protonate the amino group.Ensure the aqueous layer is neutral or slightly basic before extraction to minimize the solubility of the aminopicolinate. Perform multiple extractions with the organic solvent to maximize recovery.
Oiling out during recrystallization The solute is melting before it dissolves, or the solution is supersaturated. The chosen solvent may be too nonpolar.Add a small amount of a more polar "good" solvent (e.g., ethyl acetate) to the hot mixture until the oil dissolves completely, then proceed with the addition of the "poor" solvent (e.g., hexane). Ensure a slow cooling rate.
Co-elution of impurities during column chromatography Impurities have similar polarity to the desired product.Optimize the eluent system by trying different solvent mixtures (e.g., dichloromethane/methanol, toluene/ethyl acetate). A shallow gradient during elution can also improve separation.
Product degradation on silica gel The amino group can be sensitive to the acidic nature of silica gel, leading to degradation.Deactivate the silica gel by pre-treating it with triethylamine. Alternatively, use a different stationary phase like alumina.
Presence of a persistent colored impurity Formation of colored byproducts during the reaction.Consider treating the crude product solution with activated carbon before filtration and concentration. This can sometimes remove colored impurities.

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure
  • Quenching: Cool the reaction mixture to room temperature. If reactive reagents are present, quench by slowly adding a suitable reagent (e.g., saturated aqueous sodium thiosulfate for excess bromine).

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (2 x volume of organic layer)

    • Saturated aqueous sodium bicarbonate solution (1 x volume of organic layer) to neutralize any residual acid.

    • Brine (1 x volume of organic layer) to aid in the removal of water.[1]

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column. Equilibrate the column with the starting eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. A typical starting gradient could be 95:5 hexane:ethyl acetate, gradually increasing the proportion of ethyl acetate. Add 0.5-1% triethylamine to the eluent system to prevent tailing.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

  • Induce Crystallization: To the hot solution, add a less polar solvent in which the product is poorly soluble (e.g., hexane) dropwise until the solution becomes persistently cloudy.

  • Crystal Formation: Add a drop or two of the more polar solvent to redissolve the cloudiness and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

Quantitative Data Summary

The following table provides typical ranges for solvent ratios and expected yields based on procedures for structurally similar compounds. These should be optimized for the specific reaction.

Parameter Value Notes
Extraction Solvent Ethyl Acetate or Dichloromethane-
Column Chromatography Eluent Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 70:30)Addition of 0.5-1% Triethylamine is recommended.
Recrystallization Solvent System Ethyl Acetate/HexaneRatio to be determined empirically.
Expected Yield after Purification 60-85%Highly dependent on the reaction efficiency and purification method.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction_mixture Crude Reaction Mixture quench Quench Reaction reaction_mixture->quench extract Aqueous Extraction (EtOAc/Water/Brine) quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc + TEA) dry_concentrate->column_chromatography Crude Product recrystallization Recrystallization (EtOAc/Hexane) column_chromatography->recrystallization Partially Pure Product pure_product Pure this compound column_chromatography->pure_product Pure Fractions recrystallization->pure_product Crystals

Caption: Experimental workflow for the workup and purification of this compound.

troubleshooting_logic cluster_analysis Analysis cluster_decisions Purification Decisions cluster_methods Purification Methods start Impure Product tlc_analysis TLC/LC-MS Analysis start->tlc_analysis is_polar Are impurities polar or non-polar? tlc_analysis->is_polar is_basic Is the product basic? tlc_analysis->is_basic extraction Acid-Base Extraction is_polar->extraction Polar Impurities chromatography Column Chromatography is_polar->chromatography Similar Polarity is_basic->chromatography Yes, add TEA extraction->chromatography recrystallization Recrystallization chromatography->recrystallization For final polishing pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: Decision tree for selecting a purification strategy for this compound.

References

Validation & Comparative

Spectroscopic Analysis of Ethyl 6-amino-3-bromopicolinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Ethyl 6-amino-3-bromopicolinate, a key building block in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of expected values derived from closely related analogs and established analytical methodologies. The information herein is intended to support researchers in compound identification, characterization, and quality control.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H9BrN2O2[1]
Molecular Weight245.07 g/mol [1]

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and its structural analogs. These comparisons are crucial for understanding the influence of the amino and bromo substituents on the spectral characteristics of the picolinate scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted and Experimental) of this compound and Analogs (in CDCl₃)

CompoundAr-H-NH₂ (or other)-OCH₂CH₃ (quartet)-OCH₂CH₃ (triplet)OtherSource
This compound (Predicted) ~7.5-7.7 (d), ~6.4-6.6 (d)~4.7-5.2 (br s)~4.4 (q)~1.4 (t)N/A
Mthis compound7.60 (d, J=8.72Hz), 6.47 (d, J=7.88Hz)4.71 (s)N/AN/A3.94 (s, -OCH₃)[2]
Ethyl picolinate8.77, 8.15, 7.86, 7.50N/A4.49 (q)1.45 (t)[3]

Note: The predicted ¹H NMR shifts for this compound are estimated based on the data from its methyl analog and typical ethyl ester chemical shifts. The aromatic protons are expected to appear as doublets due to coupling. The amino protons often appear as a broad singlet.

Table 2: ¹³C NMR Data (Predicted) of this compound

PositionPredicted Chemical Shift (ppm)
C=O~165
C6 (C-NH₂)~158
C2 (C-COOEt)~148
C4~140
C5~115
C3 (C-Br)~110
-OCH₂CH₃~61
-OCH₂CH₃~14

Note: Predicted ¹³C NMR shifts are based on general substituent effects on aromatic rings and typical values for ethyl esters.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of this compound and Analogs

CompoundIonization Mode[M+H]⁺ (m/z)Molecular WeightSource
This compound ESI245.98 / 247.98 (isotope pattern)245.07[1]
Mthis compoundESI230.97 / 232.97 (isotope pattern)230.05[2]
Ethyl 6-bromopicolinateGC-MSSee fragmentation pattern230.06[4]

Note: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes), with peaks at m/z 245.98 and 247.98 for the protonated molecule [M+H]⁺.

Experimental Protocols

The following are generalized protocols for acquiring NMR and ESI-MS data for aromatic amines and related small molecules.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[5][6][7]

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) can be added to facilitate protonation in positive ion mode.[8][9]

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range.

    • Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable signal and maximize the intensity of the ion of interest.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and any significant fragment ions. For compounds containing bromine, observe the characteristic isotopic pattern.[10][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_output Final Output Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in MS-grade Solvent Sample->Dilution NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dilution->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data Processing Data Processing (FT, Referencing) NMR_Data->Processing Analysis Spectral Interpretation MS_Data->Analysis Processing->Analysis Report Comparison Guide Analysis->Report

Caption: Workflow for Spectroscopic Analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Picolinates, a class of pyridine carboxylic acid esters, are versatile scaffolds in medicinal chemistry. This guide provides a comparative analysis of Ethyl 6-amino-3-bromopicolinate and its related analogues, offering insights into their physicochemical properties, synthesis, and potential applications, supported by available data.

This compound is a substituted pyridine derivative that has gained attention as a valuable building block, particularly in the development of therapeutic agents. Its structure, featuring an amino group, a bromine atom, and an ethyl ester on the picolinate core, offers multiple points for chemical modification, making it a versatile intermediate in organic synthesis.

Physicochemical Properties: A Comparative Overview

The substituents on the picolinate ring significantly influence the molecule's properties, such as its reactivity, solubility, and interactions with biological targets. A comparison of the physicochemical properties of this compound with related picolinates is crucial for predicting their behavior in synthetic and biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
This compound C8H9BrN2O2245.07[1]1214332-35-0[2]Amino and bromo substitutions offer dual reactivity for further functionalization. Identified as a "Protein Degrader Building Block".[2]
Ethyl 6-bromopicolinateC8H8BrNO2230.06[3]21190-88-5[3]Lacks the amino group, making it less nucleophilic at the 6-position compared to its amino-substituted counterpart.
Ethyl 3-amino-6-bromopicolinateC8H9BrN2O2245.0828033-08-1Isomeric to the title compound, with the amino group at the 3-position, which can alter its electronic properties and reactivity.
Mthis compoundC7H7BrN2O2231.05178876-83-0[4]Methyl ester analogue, which may exhibit different hydrolysis rates and solubility compared to the ethyl ester.

Synthesis and Experimental Protocols

A potential synthetic pathway could involve the amination of a di-halogenated picolinate precursor. For instance, the synthesis of the structurally similar Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate was achieved through the reaction of 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate.[5] This suggests that a selective amination of a corresponding di-bromo picolinate could be a viable route.

General Experimental Protocol for the Synthesis of a Related Aminobromopicolinate Derivative:

This protocol is adapted from the synthesis of Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate and is provided as a potential starting point for the synthesis of this compound.[5]

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate (Na2SO4)

  • Hexane

Procedure:

  • A mixture of 5-bromo-2,3-diaminopyridine (1 equivalent), ethyl bromopyruvate (1 equivalent), and NaHCO3 (1 equivalent) in ethanol is prepared.

  • The reaction mixture is stirred at reflux for a specified time, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solution is extracted with dichloromethane.

  • The organic layer is dried over anhydrous Na2SO4.

  • The solvent is evaporated, and the crude product is recrystallized from hexane to afford the purified product.

The yield for the synthesis of Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate was reported to be 65%.[5] It is important to note that reaction conditions, including solvent, temperature, and base, would need to be optimized for the synthesis of this compound.

Applications in Drug Discovery and Development

Substituted picolinates are key intermediates in the synthesis of a wide range of biologically active molecules. Their utility spans from herbicides to pharmaceuticals.

Role in Proteolysis-Targeting Chimeras (PROTACs)

This compound is designated as a "Protein Degrader Building Block," indicating its potential use in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is crucial for its efficacy, and substituted picolinates can serve as versatile scaffolds for linker synthesis. The amino and bromo groups on this compound provide orthogonal handles for attaching the target-binding and E3 ligase-binding moieties.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (POI) PROTAC PROTAC (E3 Ligase Ligand - Linker - POI Ligand) POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin E3->Ub Ubiquitination Ub->POI Degraded_POI Degraded Protein Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Comparative Performance and Future Perspectives

A direct, quantitative comparison of the performance of this compound against other picolinates in a specific application, such as PROTAC synthesis, is not yet extensively documented in publicly available literature. Such a comparison would require experimental data on reaction yields, purity of intermediates, and the efficacy of the final PROTAC molecules in degrading their target proteins.

Future research should focus on:

  • Developing and optimizing a robust synthetic protocol for this compound and reporting key performance indicators such as yield and purity.

  • Conducting head-to-head comparisons of this compound with other picolinate-based linkers in the context of PROTAC development. This would involve synthesizing a series of PROTACs with different linkers and evaluating their degradation efficiency (DC50 and Dmax values).

  • Exploring the structure-activity relationship (SAR) of the picolinate linker to understand how the position and nature of substituents affect PROTAC activity.

Experimental_Workflow cluster_1 Comparative Synthesis and Evaluation Workflow Start Select Picolinate Building Blocks Synthesis Synthesize PROTAC Linkers Start->Synthesis Characterization Characterize Linkers (NMR, MS, Purity) Synthesis->Characterization Conjugation Conjugate to POI and E3 Ligands Characterization->Conjugation Purification Purify PROTACs Conjugation->Purification Evaluation Biological Evaluation (e.g., DC50, Dmax) Purification->Evaluation Analysis Comparative Analysis of Performance Evaluation->Analysis

Workflow for comparing picolinate linkers.

References

A Comparative Guide to Cross-Coupling Methods for Picolinate Esters: Yields and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Picolinate esters, valued for their prevalence in bioactive molecules, serve as versatile building blocks for complex molecular architectures. This guide provides an objective comparison of the performance of several prominent cross-coupling methods for the modification of picolinate esters, with a focus on reaction yields and detailed experimental protocols. While a direct head-to-head comparison for a single picolinate ester substrate across all methods is not extensively documented in the literature, this guide consolidates representative data from analogous systems to offer a valuable performance benchmark.

Yield Comparison of Cross-Coupling Methods

The selection of an appropriate cross-coupling methodology is critical for the successful synthesis of functionalized picolinate derivatives. The following table summarizes typical yields for various cross-coupling reactions, providing a comparative overview of their efficiency. It is important to note that yields are highly substrate- and condition-dependent.

Cross-Coupling MethodCoupling PartnersCatalyst System (Typical)Solvent (Typical)Base (Typical)Yield Range (%)Reference Analogous Reactions
Suzuki-Miyaura Picolinate Ester (Aryl Halide) + Arylboronic Acid/EsterPd(PPh₃)₄ or PdCl₂(dppf)Toluene, Dioxane/H₂OK₂CO₃, K₃PO₄60-95%[1][2]
Negishi Picolinate Ester (Aryl Halide) + Organozinc ReagentPd(PPh₃)₄ or Ni(acac)₂THF, Dioxane-70-90%[3][4]
Stille Picolinate Ester (Aryl Halide) + Organostannane ReagentPd₂(dba)₃ / LigandToluene, THF-75-95%[1][2]
Buchwald-Hartwig Picolinate Ester (Aryl Halide) + AminePd₂(dba)₃ / Buchwald LigandToluene, DioxaneNaOtBu, K₃PO₄60-90%[5][6]
Decarboxylative Picolinic Acid/Ester + Aryl HalidePd(OAc)₂ or NiCl₂/FeCl₃DMA, DioxaneK₂CO₃, Organic Base50-90%[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for the key cross-coupling reactions discussed.

Suzuki-Miyaura Coupling: General Procedure

This protocol describes a typical Suzuki-Miyaura coupling of a halo-picolinate ester with an arylboronic acid.

Materials:

  • Halo-picolinate ester (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/H₂O mixture)

Procedure:

  • To a reaction vessel, add the halo-picolinate ester, arylboronic acid, palladium catalyst, and base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the reaction mixture.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Negishi Coupling: General Procedure

This protocol outlines a general procedure for the Negishi coupling of a halo-picolinate ester with an organozinc reagent.

Materials:

  • Halo-picolinate ester (1.0 equiv)

  • Organozinc reagent (1.5 equiv, prepared in situ or used as a solid reagent)

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(dppe), 2-5 mol%)

  • Anhydrous solvent (e.g., THF or Dioxane)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the halo-picolinate ester and the catalyst.

  • Add the anhydrous solvent, and stir the mixture at room temperature.

  • Slowly add the organozinc reagent to the reaction mixture.

  • The reaction is stirred at room temperature or heated to 50-80 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by column chromatography to yield the desired product.[3]

Stille Coupling: General Procedure

The following is a representative protocol for the Stille coupling of a halo-picolinate ester with an organostannane.

Materials:

  • Halo-picolinate ester (1.0 equiv)

  • Organostannane reagent (1.1 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., PPh₃ or a specialized phosphine ligand, 4-10 mol%)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the halo-picolinate ester, organostannane reagent, palladium catalyst, and ligand in the anhydrous solvent.

  • The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.

  • Progress of the reaction is monitored by TLC or LC-MS.

  • Once the reaction is complete, it is cooled to room temperature and may be treated with a solution of potassium fluoride to precipitate tin byproducts.

  • The mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The crude product is purified by column chromatography to afford the final product.[1]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for comparing different cross-coupling methods for the functionalization of picolinate esters.

Cross_Coupling_Comparison_Workflow cluster_reactions Cross-Coupling Reactions cluster_analysis Analysis and Comparison Picolinate_Ester Picolinate Ester (e.g., Halo-picolinate) Suzuki Suzuki-Miyaura Negishi Negishi Stille Stille Buchwald Buchwald-Hartwig Coupling_Partner Coupling Partner (Boronic Acid, Organozinc, etc.) Workup Reaction Workup & Purification Suzuki->Workup Negishi->Workup Stille->Workup Buchwald->Workup Yield_Analysis Yield Determination (e.g., NMR, GC-MS) Workup->Yield_Analysis Comparison Comparative Analysis of Yields & Conditions Yield_Analysis->Comparison

A generalized workflow for comparing cross-coupling methods.

Concluding Remarks

The choice between Suzuki-Miyaura, Negishi, Stille, and Buchwald-Hartwig couplings for the functionalization of picolinate esters depends on several factors including the nature of the substrates, functional group tolerance, and practical considerations such as the toxicity and stability of reagents. The Suzuki-Miyaura reaction is often a first choice due to the commercial availability and low toxicity of boronic acids.[1] However, for substrates that are sensitive to basic conditions or sterically hindered, the Stille and Negishi couplings can offer higher yields and broader functional group compatibility, though they involve the use of toxic tin reagents or moisture-sensitive zinc reagents, respectively.[1][4] The Buchwald-Hartwig amination provides a powerful method for the introduction of nitrogen-containing functional groups.[5] Furthermore, decarboxylative coupling strategies are emerging as a viable alternative, utilizing readily available carboxylic acids.[7][8] Ultimately, the optimal method must be determined empirically for each specific synthetic challenge.

References

The Halogen Dance: A Comparative Guide to Ethyl 6-amino-3-halopicolinates in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimera (PROTAC) synthesis, the choice of foundational building blocks is paramount. Ethyl 6-amino-3-bromopicolinate has emerged as a valuable scaffold for constructing linkers and connecting to E3 ligase ligands. This guide provides a comparative analysis of this key reagent and its halogenated cousins—the chloro and iodo derivatives—offering insights into their synthetic utility and potential impact on final PROTAC efficacy.

In the modular assembly of PROTACs, bifunctional molecules that hijack the cell's ubiquitin-proteasome system to degrade specific proteins, the linker element plays a critical role. It not only connects the target protein binder and the E3 ligase ligand but also influences the overall properties and efficacy of the resulting degrader. The 6-amino-3-halopicolinate scaffold provides a versatile platform for linker synthesis, with the halogen atom serving as a key handle for cross-coupling reactions.

Head-to-Head Comparison of Halopicolinate Building Blocks

While direct, side-by-side comparative studies exhaustively detailing the performance of PROTACs derived from ethyl 6-amino-3-chloro-, -bromo-, and -iodopicolinates are not extensively documented in publicly available literature, we can infer their relative merits based on established principles of organic chemistry and findings from broader PROTAC linker studies. The primary differences lie in the reactivity of the carbon-halogen bond, which dictates the choice of coupling conditions and may influence reaction yields and purity profiles.

Building BlockKey Features & Synthetic ConsiderationsPotential Impact on PROTAC Performance
Ethyl 6-amino-3-chloropicolinate Most Cost-Effective & Stable: Generally the most affordable and stable of the three, making it attractive for large-scale synthesis. Lower Reactivity: The C-Cl bond is the least reactive, often requiring more forcing reaction conditions (e.g., higher temperatures, stronger catalysts/ligands) for cross-coupling reactions like Suzuki or Sonogashira. This can sometimes lead to lower yields or the formation of side products.The choice of a chloro-picolinate derived linker is less likely to directly impact the biological activity (e.g., DC50, Dmax) of the final PROTAC, as the halogen is replaced during synthesis. However, synthetic challenges could indirectly affect the availability and purity of the final compound.
This compound Balanced Reactivity & Stability: Offers a good compromise between reactivity and stability. Versatile in Cross-Coupling: The C-Br bond is readily activated by common palladium catalysts under relatively mild conditions, making it a workhorse for a wide range of cross-coupling reactions. This versatility and reliability contribute to its frequent use in PROTAC synthesis.Similar to the chloro-derivative, the direct biological impact of the bromine atom is nullified post-synthesis. Its predictable reactivity often leads to cleaner reactions and potentially higher yields of the desired PROTAC, streamlining the development process.
Ethyl 6-amino-3-iodopicolinate Highest Reactivity: The C-I bond is the most reactive, allowing for the mildest reaction conditions and often the highest yields in cross-coupling reactions. Lower Stability & Higher Cost: Tends to be less stable and more expensive than its chloro and bromo counterparts. It can be more susceptible to degradation, requiring careful handling and storage.The high reactivity can be advantageous for complex syntheses or when working with sensitive substrates. While the iodine atom is not present in the final product, the milder conditions it allows for could be beneficial in preserving the integrity of other functional groups within the PROTAC molecule.

Experimental Insights and Methodologies

The synthesis of a PROTAC using a 6-amino-3-halopicolinate building block typically involves a key cross-coupling step to attach the linker to either the E3 ligase ligand or the target protein binder.

General Experimental Protocol for a Suzuki Coupling Reaction:
  • Reaction Setup: In a reaction vessel, combine the ethyl 6-amino-3-halopicolinate (1.0 eq.), a suitable boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq.), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq.).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and maintain it under this atmosphere.

  • Heating: Heat the reaction to the desired temperature (typically ranging from 80°C to 120°C, depending on the reactivity of the halide) and monitor the progress by a suitable analytical technique like LC-MS or TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture, perform an aqueous work-up to remove inorganic salts, and extract the product with an organic solvent. The crude product is then purified using column chromatography to yield the desired coupled product.

The subsequent steps would involve the elaboration of the linker and final conjugation to the other half of the PROTAC molecule, followed by purification and characterization.

Logical Workflow for Building Block Selection and PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_selection Building Block Selection cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Start Define Synthetic Strategy & Budget Decision Evaluate Reactivity vs. Cost/Stability Start->Decision Chloro Ethyl 6-amino-3-chloropicolinate Decision->Chloro Cost-sensitive, large-scale Bromo This compound Decision->Bromo Balanced approach Iodo Ethyl 6-amino-3-iodopicolinate Decision->Iodo High reactivity needed Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Chloro->Coupling Bromo->Coupling Iodo->Coupling Linker_Elaboration Linker Elaboration Coupling->Linker_Elaboration Final_Conjugation Final Conjugation to POI Ligand/E3 Ligase Ligand Linker_Elaboration->Final_Conjugation Purification Purification & Characterization Final_Conjugation->Purification Bio_Assay Biological Evaluation (e.g., Western Blot for Degradation) Purification->Bio_Assay Data_Analysis Data Analysis (DC50, Dmax) Bio_Assay->Data_Analysis PROTAC_Mechanism POI Target Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

A Researcher's Guide to Validating the Structure of Ethyl 6-amino-3-bromopicolinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal structural validation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of standard analytical techniques for the characterization of Ethyl 6-amino-3-bromopicolinate and its derivatives, complete with expected data, detailed experimental protocols, and workflow visualizations.

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] Its structure, featuring an amino group, a bromine atom, and an ethyl ester on a picolinate scaffold, necessitates a multi-technique approach for unambiguous confirmation. This guide will compare and contrast the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the target molecule and its close analogs.

Comparative Spectroscopic Data Analysis

To facilitate the structural validation process, the following tables summarize the expected and observed spectroscopic data for this compound and its close analog, Mthis compound. The data for the ethyl derivative is predicted based on established substituent effects and analysis of related structures, while the data for the methyl analog is derived from available experimental findings.[3]

Table 1: ¹H NMR Data (Predicted for Ethyl and Experimental for Methyl Analog)

Proton Assignment Predicted Chemical Shift (ppm) for this compound (in CDCl₃) Experimental Chemical Shift (ppm) for Mthis compound (in CDCl₃)[3] Expected Multiplicity Notes
Pyridine H-4~7.627.60 (d, J = 8.72Hz)DoubletThe electron-withdrawing bromine at position 3 and the ester at position 2 will deshield this proton.
Pyridine H-5~6.506.47 (d, J = 7.88Hz)DoubletThe amino group at position 6 will have a shielding effect, shifting this proton upfield.
-NH₂~4.7-5.34.71 (s)Broad SingletChemical shift can vary depending on concentration and solvent.
-OCH₂CH₃~4.40N/AQuartetCharacteristic signal for the ethyl ester methylene group.
-OCH₃N/A3.94 (s)SingletCharacteristic signal for the methyl ester group.
-OCH₂CH₃~1.40N/ATripletCharacteristic signal for the ethyl ester methyl group.

Table 2: ¹³C NMR Data (Predicted)

Carbon Assignment Predicted Chemical Shift (ppm) for this compound Notes
C=O (Ester)~165The carbonyl carbon of the ester group.
C-2 (Pyridine)~158Carbon attached to the ester group.
C-6 (Pyridine)~155Carbon bearing the amino group.
C-4 (Pyridine)~140Aromatic CH carbon.
C-5 (Pyridine)~110Aromatic CH carbon, shielded by the amino group.
C-3 (Pyridine)~108Carbon attached to the bromine atom.
-OCH₂CH₃~62Methylene carbon of the ethyl ester.
-OCH₂CH₃~14Methyl carbon of the ethyl ester.

Table 3: Mass Spectrometry Data (Predicted Fragmentation)

m/z Value Proposed Fragment Notes
244/246[M]⁺Molecular ion peak, showing a characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).
215/217[M - C₂H₅]⁺Loss of the ethyl group.
199/201[M - OC₂H₅]⁺Loss of the ethoxy group.
171/173[M - COOC₂H₅]⁺Loss of the entire ethyl ester group.
144[M - Br - C₂H₅]⁺Loss of bromine and the ethyl group.

Table 4: FTIR Spectroscopy Data (Predicted Absorption Bands)

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
N-H (Amino)3400-3200 (two bands)Asymmetric and symmetric stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)2980-2850Stretching
C=O (Ester)1725-1705Stretching
C=C, C=N (Aromatic)1600-1450Ring stretching
C-N1350-1250Stretching
C-O (Ester)1300-1000Stretching
C-Br700-500Stretching

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution. For routine ¹H NMR, a line width of <0.5 Hz for a singlet is acceptable.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For improved signal-to-noise, 8 to 16 scans are typically co-added.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

    • A spectral width of 200-240 ppm is standard.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

  • Instrument Parameters:

    • Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 50-500).

    • Ionization Mode: Acquire spectra in both positive and negative ion modes to determine which provides better signal intensity. For this molecule, positive mode is expected to be more informative.

    • Capillary Voltage: Typically set between 3-5 kV.

    • Cone Voltage: Vary the cone voltage to induce fragmentation and obtain structural information from the resulting fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the isotopic pattern of the molecular ion and fragment peaks to confirm the presence of bromine.

    • Propose fragmentation pathways that are consistent with the observed fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing the Validation Workflow

A logical and systematic workflow is essential for the efficient and accurate structural validation of a novel compound.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation synthesis Synthesis of Ethyl 6-amino-3-bromopicolinate Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms ftir FTIR Spectroscopy purification->ftir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ftir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the synthesis and structural validation of this compound derivatives.

This guide provides a foundational framework for the structural validation of this compound derivatives. By employing a combination of these analytical techniques and following standardized protocols, researchers can confidently determine the structure of their synthesized compounds, ensuring the integrity and reliability of their scientific findings.

References

Biological Activity of Picolinate and Aminopyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the biological activities of derivatives related to ethyl 6-amino-3-bromopicolinate. Extensive literature searches did not yield specific data on the biological activities of this compound derivatives. Therefore, this guide presents a summary of the reported biological activities of structurally similar picolinamide, aminopyridine, and bromo-substituted heterocyclic compounds to serve as a valuable resource for researchers interested in this scaffold. The guide covers reported anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.

Introduction to Picolinate and Aminopyridine Derivatives

Picolinates, derivatives of picolinic acid (pyridine-2-carboxylic acid), and their related aminopyridine structures are privileged scaffolds in medicinal chemistry. The presence of the pyridine ring, a bioisostere of a phenyl group, offers opportunities for hydrogen bonding and other key interactions with biological targets. The amino group can serve as a crucial pharmacophoric feature or as a handle for further derivatization. Halogenation, such as with a bromo substituent, can significantly modulate the lipophilicity, metabolic stability, and electronic properties of the molecule, often leading to enhanced biological activity. This guide explores the potential of these derivatives across various therapeutic areas.

Anticancer Activity

While specific data for this compound derivatives is unavailable, numerous studies have highlighted the anticancer potential of related picolinamide and aminopyridine derivatives. These compounds have been shown to exert cytotoxic effects against a range of cancer cell lines.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various picolinamide and aminopyridine derivatives against different cancer cell lines, as reported in the literature.

Compound IDStructureCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Picolinamide Derivative 1 4-(4-formamidophenylamino)-N-methylpicolinamideHepG25.8Sorafenib4.2
Picolinamide Derivative 2 N-methyl-4-(4-(3-p-tolylureido)phenylamino)picolinamideHCT1162.1Sorafenib3.9
Aminopyridine Derivative 1 2-amino-3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridineMCF-715.2Doxorubicin1.93
Aminopyridine Derivative 2 2-amino-3-cyano-4-(2-chlorophenyl)-6-(4-aminophenyl)pyridineA54922.5Cisplatin8.7
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a reference drug. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Potential Signaling Pathways in Anticancer Activity

Derivatives of picolinamide and aminopyridine have been suggested to exert their anticancer effects through various signaling pathways. Molecular docking studies on some picolinamide-based derivatives have indicated potential inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis[1]. Similarly, certain aminopyridine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in cancer cells[2].

anticancer_pathways cluster_VEGFR VEGFR-2 Signaling cluster_EGFR EGFR Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Picolinamide Picolinamide Derivatives Picolinamide->VEGFR2 Inhibits Aminopyridine Aminopyridine Derivatives Aminopyridine->EGFR Inhibits

Potential anticancer signaling pathways targeted by related derivatives.

Antimicrobial Activity

The search for novel antimicrobial agents is critical in the face of growing antibiotic resistance. While no specific data exists for this compound derivatives, related heterocyclic compounds containing amino and bromo substitutions have demonstrated promising antimicrobial properties.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various aminopyridine and bromo-substituted heterocyclic derivatives against different microbial strains.

Compound IDStructureBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Aminopyridine Derivative 3 2-Amino-3-cyano-4-(4-methoxyphenyl)-6-(4-aminophenyl)pyridineStaphylococcus aureus12.5Candida albicans25
Aminopyridine Derivative 4 2-Amino-3-cyano-4-(4-chlorophenyl)-6-(4-hydroxyphenyl)pyridineEscherichia coli25Aspergillus niger50
Bromo-quinoline Derivative 1 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxamido acidPseudomonas aeruginosa1250--
Bromo-quinoline Derivative 2 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylateBacillus subtilis2500--
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • Test compounds and control antibiotics

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and control antibiotics in the wells of a 96-well plate containing broth.

  • Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial activity of novel compounds.

antimicrobial_workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. While direct evidence for the anti-inflammatory activity of this compound derivatives is lacking, related heterocyclic compounds have shown potential in preclinical models of inflammation.

Comparative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of various pyridine and heterocyclic derivatives in the carrageenan-induced paw edema model.

Compound IDStructureDose (mg/kg)Inhibition of Edema (%)Reference CompoundDose (mg/kg)Inhibition of Edema (%)
Pyridazinone Derivative 1 Ethyl (6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-yl)acetate10055.2Indomethacin1068.4
Benzothiazole Derivative 1 N-(6-nitro-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide5072Celecoxib5070
Ribofuranose Derivative 1 3-O-benzyl-4-C-((tosyloxy)methyl)-1,2-O-isopropylidene-α-D-ribofuranose10095.1Aceclofenac10097.8
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[6][7][8][9][10]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds and the reference drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group (vehicle-treated).

Potential Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of various heterocyclic compounds are often attributed to their ability to modulate key inflammatory pathways. A common mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. Some compounds may also interfere with the production of nitric oxide (NO) or the signaling of pro-inflammatory cytokines like TNF-α and IL-6.

antiinflammatory_pathway cluster_inflammation Inflammatory Cascade CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA2 COX COX Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation HeterocyclicCompounds Heterocyclic Derivatives HeterocyclicCompounds->COX Inhibits

References

A Comparative Guide to In-Silico and Experimental Analysis of Ethyl 6-amino-3-bromopicolinate Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

This guide provides a comparative overview of in-silico (computational) and experimental approaches for elucidating the reaction mechanisms of Ethyl 6-amino-3-bromopicolinate. Due to a lack of specific in-silico studies on this molecule in the current literature, this document outlines a proposed computational investigation for a key reaction step and contrasts it with established experimental techniques. This guide serves as a forward-looking resource for researchers interested in applying computational chemistry to understand and optimize the synthesis of this and related compounds.

Introduction to this compound

This compound is a substituted aminopyridine derivative. Molecules in this class are important building blocks in medicinal chemistry and drug discovery. A thorough understanding of their reaction mechanisms is crucial for optimizing synthesis, improving yields, and ensuring the purity of pharmacologically active compounds.

PropertyValue
Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol [1]
CAS Number 1214332-35-0[1][2]
Proposed Synthesis of this compound

A plausible synthetic route to this compound can be proposed based on known reactions of picolinic acids and their derivatives. A potential multi-step synthesis is outlined below.

Proposed_Synthesis_of_Ethyl_6_amino_3_bromopicolinate cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination 6-aminopicolinic_acid 6-Aminopicolinic Acid ethyl_6_aminopicolinate Ethyl 6-aminopicolinate 6-aminopicolinic_acid->ethyl_6_aminopicolinate Ethanol, Acid Catalyst ethyl_6_amino_3_bromopicolinate This compound ethyl_6_aminopicolinate->ethyl_6_amino_3_bromopicolinate N-Bromosuccinimide (NBS)

A proposed two-step synthesis of this compound.

The key steps in this proposed synthesis are the esterification of 6-aminopicolinic acid followed by the selective bromination of the resulting ester. The bromination step is of particular mechanistic interest, as the position of bromination is directed by the activating amino group.

In-Silico vs. Experimental Analysis of the Bromination Step

The electrophilic aromatic substitution (bromination) of Ethyl 6-aminopicolinate is a critical step for which a detailed mechanistic understanding is beneficial. Below is a comparison of how in-silico and experimental methods could be used to study this reaction.

Proposed In-Silico Approach: A Computational Workflow

A computational study can provide deep insights into the reaction mechanism at a molecular level. Density Functional Theory (DFT) is a powerful and widely used method for such investigations.[3][4]

In_Silico_Workflow cluster_workflow Computational Workflow for Bromination Mechanism start Define Reactants and Products (Ethyl 6-aminopicolinate, NBS) geometry_optimization Geometry Optimization (DFT, e.g., B3LYP/6-31G*) start->geometry_optimization transition_state_search Transition State (TS) Search (e.g., QST2/QST3 or Berny algorithm) geometry_optimization->transition_state_search frequency_analysis Frequency Analysis (Confirm TS with one imaginary frequency) transition_state_search->frequency_analysis irc Intrinsic Reaction Coordinate (IRC) Calculation (Connect TS to reactants and products) frequency_analysis->irc energy_profile Construct Reaction Energy Profile (Calculate activation and reaction energies) irc->energy_profile analysis Analyze Results (Identify rate-determining step, visualize intermediates) energy_profile->analysis

Workflow for an in-silico analysis of the bromination reaction.

Detailed Methodologies for the Proposed In-Silico Study:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.

  • Method: Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G* would be appropriate for initial calculations.[5] More accurate results could be obtained with larger basis sets.

  • Procedure:

    • Geometry Optimization: The 3D structures of the reactants (Ethyl 6-aminopicolinate and N-bromosuccinimide), intermediates, transition states, and products are optimized to find their lowest energy conformations.

    • Transition State Search: Algorithms are used to locate the transition state structure connecting the reactants and the Wheland intermediate.

    • Frequency Analysis: This is performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

    • Intrinsic Reaction Coordinate (IRC) Calculation: This calculation follows the reaction path downhill from the transition state to ensure it connects the reactants and products.

    • Energy Calculations: Single-point energy calculations with a higher level of theory or a larger basis set can be performed on the optimized geometries to obtain more accurate activation and reaction energies.

Experimental Approaches for Mechanism Elucidation

Experimental methods provide real-world data to determine reaction mechanisms.[6][7]

Detailed Methodologies for Key Experiments:

  • Kinetic Studies:

    • Protocol: The reaction is run at various concentrations of the reactants (Ethyl 6-aminopicolinate and NBS) while keeping other conditions constant. The rate of disappearance of a reactant or the appearance of the product is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Data Analysis: The data is used to determine the rate law of the reaction, which gives information about the molecules involved in the rate-determining step.[6][8]

  • Intermediate Detection:

    • Protocol: The reaction is monitored in real-time using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy. For very fast reactions, low-temperature experiments can be conducted to slow down the reaction and allow for the detection of transient intermediates.

    • Data Analysis: The spectra are analyzed for signals that do not correspond to the reactants or products, which could indicate the presence of an intermediate like the sigma complex (Wheland intermediate).

  • Isotope Labeling Studies:

    • Protocol: A reactant is synthesized with a heavier isotope at a specific position (e.g., replacing a hydrogen with deuterium). The reaction is then carried out, and the position of the isotope in the product is determined, often by mass spectrometry or NMR.

    • Data Analysis: The fate of the isotope provides information about which bonds are broken and formed during the reaction.

Comparison of In-Silico and Experimental Methods
FeatureIn-Silico (Computational) ApproachExperimental Approach
Information Obtained Detailed 3D structures of transition states and intermediates, reaction energy profiles, activation energies.Reaction rates, rate laws, detection of intermediates, stereochemistry of products.[6][7]
Cost Computationally intensive, requires powerful computers and specialized software.Can be expensive due to the cost of reagents, solvents, and analytical instrumentation.
Time Can be faster than experiments for initial screening of possible mechanisms.[9]Can be time-consuming, especially for multi-step syntheses and detailed kinetic studies.
Safety No chemical hazards.Involves handling of potentially hazardous chemicals.
Limitations Accuracy depends on the level of theory and basis set used; results need experimental validation.[10]Transient intermediates can be difficult to detect; complex reaction networks can be hard to unravel.
Conclusion

Both in-silico and experimental methods offer valuable and complementary information for the elucidation of reaction mechanisms. While experimental approaches provide real-world data on reaction kinetics and intermediates, computational methods offer a window into the fleeting transition states and detailed energy landscapes that are often inaccessible through experiments. For a comprehensive understanding of the reaction mechanisms of this compound, an integrated approach that combines both computational predictions and experimental validation would be the most powerful strategy. The in-silico workflow proposed in this guide can serve as a starting point for researchers to explore the rich chemistry of this important class of molecules.

References

Safety Operating Guide

Proper Disposal of Ethyl 6-amino-3-bromopicolinate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Ethyl 6-amino-3-bromopicolinate (CAS No. 1214332-35-0), a compound often used as a protein degrader building block.[1] Adherence to these guidelines is critical due to the chemical's hazardous properties.

I. Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, can cause skin and serious eye irritation, and may trigger an allergic skin reaction.[2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]

Hazard Identification and Precautionary Measures:

Hazard StatementPrecautionary Statement
Harmful if swallowed or if inhaled (H302 + H332)Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[2]
Causes skin irritation (H315)Wear protective gloves (P280). Take off contaminated clothing and wash it before reuse (P362 + P364).[2]
May cause an allergic skin reaction (H317)Wear protective gloves (P280).[2]
Causes serious eye damage (H318)Wear eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician (P305 + P351 + P338 + P310).[2]
Very toxic to aquatic life with long lasting effects (H410)Avoid release to the environment (P273).[2]

Personal Protective Equipment (PPE):

When handling this compound, it is mandatory to use the following PPE:

  • Ventilation: Handle in a well-ventilated place.[3]

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

II. Step-by-Step Disposal Protocol

The primary disposal method for this compound is through a licensed chemical destruction facility.[3] Do not discharge into sewer systems or the environment.[3]

Experimental Workflow for Decontamination and Disposal:

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves B Work in a well-ventilated area (e.g., fume hood) A->B C Collect waste this compound and contaminated materials in a designated, labeled, and sealed container. B->C D Store the waste container in a cool, dry, and well-ventilated secondary containment area away from incompatible materials. C->D E Arrange for pickup by a licensed chemical waste disposal company. D->E F Provide Safety Data Sheet (SDS) to the disposal company. E->F G Maintain disposal records as per institutional and regulatory requirements. F->G

Caption: Workflow for the safe collection and disposal of this compound waste.

Detailed Disposal Steps:

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated and clearly labeled waste container.

    • Ensure the container is compatible with the chemical and can be securely sealed.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as acids, bases, reducing agents, and oxidizing agents.[4]

    • The storage area should be cool and dry.

  • Professional Disposal:

    • The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for collection by a certified hazardous waste disposal company.

  • Contaminated Packaging:

    • Containers that held this compound should be triple-rinsed with a suitable solvent.[3] The rinsate should be collected and treated as hazardous waste.

    • After thorough cleaning, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning.[3] Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[3]

III. Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, consult a physician.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice or attention.[2]

  • Spill: For small spills, use an inert absorbent material to soak up the chemical. Collect the absorbed material and place it in a suitable, closed container for disposal.[4] Ensure adequate ventilation. For large spills, evacuate the area and contact your institution's EHS department.

References

Essential Safety and Operational Guide for Handling Ethyl 6-amino-3-bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Ethyl 6-amino-3-bromopicolinate, a compound utilized in advanced scientific research, particularly as a protein degrader building block.[1] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.

Hazard Identification and Personal Protective Equipment (PPE)

Given the presence of an aromatic amine and a brominated picolinate structure, this compound should be handled with caution. Based on data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction or respiratory irritation.[2][3][4] A comprehensive PPE strategy is the primary line of defense against potential exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[5][6]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[5][7]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[5][6][8]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[4][9]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical to minimize risk.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood and Emergency Equipment prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh Proceed to handling handle_transfer Transfer and Dissolve in Fume Hood handle_weigh->handle_transfer handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon Proceed to cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol:

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of material to be used and the nature of the reaction.[5]

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[5]

    • Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.[5][10]

  • Handling Procedures (to be performed in a certified chemical fume hood):

    • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize inhalation of any dust particles.

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • Reactions: For chemical reactions, use appropriate glassware and securely set up the apparatus within the fume hood.

  • Post-Handling Procedures:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

    • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container for halogenated organic waste.
Liquid Waste (Solutions) Collect in a designated, labeled, and sealed container for halogenated organic solvent waste. Do not discharge to sewer systems.[11]
Contaminated PPE (Gloves, etc.) Dispose of in a designated solid waste container. If heavily contaminated, it should be treated as hazardous waste.

Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling cluster_waste_disposal Final Disposal gen_solid Solid Waste (unused compound, contaminated items) handle_solid Segregate into Halogenated Solid Waste Container gen_solid->handle_solid gen_liquid Liquid Waste (reaction mixtures, solutions) handle_liquid Segregate into Halogenated Liquid Waste Container gen_liquid->handle_liquid dispose_label Label Containers Clearly handle_solid->dispose_label handle_liquid->dispose_label dispose_store Store in Designated Satellite Accumulation Area dispose_label->dispose_store dispose_pickup Arrange for Professional Hazardous Waste Disposal dispose_store->dispose_pickup

Caption: Waste disposal workflow for this compound.

Disposal Protocol:

  • Segregation: At the point of generation, segregate waste containing this compound from other waste streams.

  • Labeling: Clearly label all waste containers with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[6]

  • Disposal: Arrange for the disposal of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11] Do not contaminate water, foodstuffs, or feed by storage or disposal.[11] Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[11]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.